Physicochemical properties of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
The following technical guide provides an in-depth analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate , a specialized anionic surfactant with unique structural properties derived from its branched hydrophobic tail...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate , a specialized anionic surfactant with unique structural properties derived from its branched hydrophobic tail and hydrophilic hydroxyethyl linker.
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate represents a distinct class of "hybrid" phosphate ester surfactants. Unlike standard dialkyl phosphates (e.g., Sodium bis(2-ethylhexyl) phosphate, D2EHPA-Na) which are highly hydrophobic, or monoalkyl phosphates which can be sensitive to water hardness, this molecule incorporates a 2-hydroxyethyl moiety. This structural modification acts as a hydrophilic spacer, significantly altering the molecule's solubility profile, critical micelle concentration (CMC), and interaction with metal ions. It is primarily utilized in specialized industrial applications requiring robust wetting, corrosion inhibition, and emulsion stability in hard water environments.
The physicochemical behavior of this surfactant is dictated by three distinct structural domains. Understanding these domains explains the causality behind its performance in formulation.
Structural Domains[1]
Hydrophobic Tail (2-Ethylhexyl Group):
Structure: A branched C8 alkyl chain.
Effect: The ethyl branch at the C2 position disrupts molecular packing. This prevents the formation of crystalline phases (low Krafft point) and enhances wetting speed by allowing rapid diffusion to interfaces.
Hydrophilic Linker (2-Hydroxyethyl Group):
Structure: A short ethylene glycol unit attached via a phosphoester bond (-O-CH₂-CH₂-OH).
Effect: This group adds polarity and hydrogen-bonding capability (via the terminal -OH). It increases the effective head group area (
), favoring the formation of high-curvature spherical micelles over lamellar sheets.
Polar Head (Phosphate Anion):
Structure: A phosphate mono-anion (at neutral pH) counter-balanced by sodium.
Effect: Provides electrostatic stabilization and strong affinity for metal surfaces (corrosion inhibition).
Molecular Visualization (DOT Diagram)
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: Structural decomposition of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate showing functional domains and their associated physicochemical properties.
Physicochemical Parameters
The following data summarizes the key physical properties. Where specific experimental values for CAS 85909-39-3 are proprietary, values are derived from homologous structure-property relationships (SPR) of 2-ethylhexyl phosphate derivatives.
Parameter
Value / Range
Mechanistic Insight
Physical State
Viscous Liquid / Paste
Branching prevents crystallization at room temperature.
Solubility (Water)
Soluble (> 10 g/L)
The hydroxyethyl group significantly boosts solubility compared to D2EHPA salts.
Solubility (Oil)
Dispersible
Soluble in polar organic solvents (alcohols, glycol ethers).
Critical Micelle Conc. (CMC)
~10 – 30 mM (Est.)
Higher than linear C8 phosphates due to branching; lower than mono-esters due to the second chain.
Surface Tension ()
~28 – 32 mN/m
Excellent reduction of surface tension, typical of branched fluorocarbon-free surfactants.
pH Stability
2 – 12
Phosphate ester bonds are hydrolytically stable, unlike sulfates.
Krafft Point
< 0°C
The branched tail ensures liquidity even at low temperatures.
HLB Value
~12 – 14 (Calc.)
Calculated via Davies method; indicates oil-in-water (O/W) emulsification capability.
Solubility & Hard Water Tolerance
Unlike simple fatty acid soaps or mono-alkyl phosphates which precipitate readily with Calcium (
) or Magnesium (), the 2-hydroxyethyl modification sterically hinders the tight packing required for calcium salt precipitation.
Mechanism: The bulky head group and the extra hydroxyl group keep the calcium complex dispersed, acting as a lime soap dispersant.
Synthesis & Manufacturing Protocol
The synthesis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate typically follows a two-step phosphorylation process to ensure asymmetry.
Synthetic Pathway[1]
Mono-esterification: Reaction of Phosphorus Oxychloride (
) with 2-Ethylhexanol to form 2-ethylhexyl phosphorodichloridate.
Hetero-esterification: Reaction of the intermediate with Ethylene Glycol (or Ethylene Oxide) to attach the hydroxyethyl group.
Hydrolysis & Neutralization: Controlled hydrolysis of the remaining chloride/bond and neutralization with Sodium Hydroxide (
).
Reaction Workflow (DOT Diagram)
Figure 2: Step-wise synthetic pathway for the production of the asymmetric phosphate ester.
Applications & Performance Mechanisms[1]
Metalworking Fluids (MWFs)[1]
Role: Extreme Pressure (EP) additive and Corrosion Inhibitor.
Mechanism: The phosphate head group chemisorbs onto metal surfaces (Fe, Al), forming a protective monolayer of metal-phosphate. The branched tail provides a lubricious film that prevents welding under high load. The hydroxyethyl group ensures the additive remains soluble in water-based semi-synthetic fluids.
Emulsion Polymerization[1]
Role: Primary Emulsifier.
Mechanism: It stabilizes latex particles during polymerization. The "reactive" hydroxyl group can potentially participate in cross-linking if isocyanates or melamine resins are added later, improving the water resistance of the final coating.
Textile Processing[1]
Role: Low-foaming Wetting Agent.
Mechanism: The branched 2-ethylhexyl chain disrupts the air-water interface rapidly, allowing for fast wetting of hydrophobic fibers (polyester, cotton blends) without generating stable, high-volume foam (a common issue with linear alkyl sulfates).
Safety & Toxicology (GHS Classification)
While phosphate esters are generally milder than sulfates, the following safety profile is standard for this concentration and class.
Hazard Class
Category
H-Statement
Precaution
Skin Irritation
Category 2
H315: Causes skin irritation
Wear protective gloves (Nitrile).
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Wear eye protection/face shield.
Aquatic Toxicity
Chronic 3
H412: Harmful to aquatic life
Avoid release to the environment.
Note: Always consult the specific Safety Data Sheet (SDS) from the supplier (e.g., LeapChem, PinPools) before handling.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23662558: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. Retrieved from [Link]
PinPools Chemical Marketplace. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate Product Data. Retrieved from [Link]
Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. Wiley. (General reference for phosphate ester surfactant properties).
Goddard, E. D. (1993). Polymer-Surfactant Interaction Part II: Polymer and Surfactant Desorption. Colloids and Surfaces. (Reference for hydroxyethyl linker effects).
Exploratory
Critical micelle concentration (CMC) of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the Critical Micelle Concentration (CMC) of the anionic surfactant, Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. The CMC is a fundamental parameter that dictates the behavior and efficacy of surfactants in various applications, particularly in pharmaceutical formulations where they function as solubilizers, emulsifiers, and delivery agents. This document delves into the core principles of micellization, offers detailed, field-proven protocols for CMC determination using surface tensiometry and conductometry, and explores the key factors that influence this critical value. The methodologies are presented with an emphasis on experimental causality and self-validation, ensuring technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is an anionic surfactant belonging to the phosphate ester family. Its molecular structure is inherently amphiphilic, comprising:
A branched, hydrophobic 2-ethylhexyl tail.
A hydrophilic phosphate head group, which is ionized in aqueous solutions.
A 2-hydroxyethyl linker group.
This dual nature is the cornerstone of its surface-active properties.[1] In an aqueous medium, these molecules preferentially adsorb at interfaces (e.g., air-water or oil-water), orienting their hydrophobic tails away from the water and their hydrophilic heads towards it. This action reduces the surface tension of the system.[2] Phosphate esters are valued for their multifunctionality, providing not just surface activity but also potential benefits like buffering capacity and adhesion promotion.[3]
1.2. The Concept of Critical Micelle Concentration (CMC)
In colloidal and surface chemistry, the Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the individual molecules (monomers) in the bulk solution begin to spontaneously self-assemble into organized aggregates known as micelles.[1][6]
Below the CMC, as the surfactant concentration increases, monomers progressively populate the air-water interface, leading to a sharp decrease in the solution's surface tension.[2] Once the interface is saturated, any further addition of surfactant monomers to the system makes it energetically favorable for them to form micelles within the bulk solution.[7] Above the CMC, the concentration of free monomers remains relatively constant, and consequently, properties like surface tension, conductivity, and osmotic pressure exhibit a distinct change in their dependence on the total surfactant concentration.[1][8] This inflection point is the CMC, a crucial indicator of a surfactant's efficiency.[2]
The significance of the CMC is paramount in drug development. Micelles create hydrophobic microenvironments within their cores, enabling the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. Knowledge of the CMC is essential for optimizing formulations, as many desired effects are only achieved at concentrations above this threshold.[2]
Core Methodologies for CMC Determination
The determination of the CMC relies on measuring a physical property of the surfactant solution that changes abruptly at the point of micellization.[9] For an ionic surfactant like Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, two methods are particularly robust and widely accepted: Surface Tensiometry and Electrical Conductometry.
Method 1: Surface Tensiometry
Expertise & Causality: This is a primary and intuitive method for determining the CMC of any surfactant, ionic or non-ionic.[8] The underlying principle is that surfactant monomers reduce surface tension by adsorbing at the air-water interface. Once micelles form, the concentration of free monomers in the bulk phase remains nearly constant, leading to a plateau in the surface tension measurement.[2][6] The CMC is identified as the concentration at the inflection point of the surface tension versus log concentration plot.[2][8] This method directly measures the primary function of a surfactant—its effect on surface properties.
Experimental Protocol: Wilhelmy Plate Method
Apparatus & Materials:
Precision Tensiometer (e.g., using a Wilhelmy plate or Du Noüy ring)
High-purity water (e.g., Type I or deionized)
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
High-precision analytical balance
Volumetric flasks and pipettes
Glass sample vessel with temperature control (e.g., a circulating water bath)
Magnetic stirrer and small stir bar
Step-by-Step Procedure:
Stock Solution Preparation: Accurately weigh a precise amount of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate and dissolve it in high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 50 mM). Ensure complete dissolution.
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water at a known temperature (e.g., 25°C). The surface tension of pure water at 25°C is approximately 72 mN/m.[10]
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. It is crucial to span a wide concentration range that brackets the expected CMC. A logarithmic dilution series is often most effective for plotting.[11]
Measurement Sequence: Begin measurements with the most dilute solution and proceed to the most concentrated. This minimizes the impact of residual surfactant from previous, more concentrated samples.
Surface Tension Measurement:
Place a known volume of the surfactant solution into the thermostatted sample vessel.
Ensure the Wilhelmy plate is impeccably clean (e.g., by flaming with a Bunsen burner until it glows red or cleaning with appropriate solvents) to ensure proper wetting.
Lower the plate until it just touches the surface of the liquid. The instrument will measure the force exerted on the plate by the surface tension.
Allow the system to equilibrate. Surface tension readings can drift, especially near the CMC, so it is vital to wait for a stable value before recording.[11]
Data Collection: Record the equilibrium surface tension for each concentration.
Data Analysis & CMC Determination:
Plot the measured surface tension (γ, on the y-axis) against the logarithm of the surfactant concentration (log C, on the x-axis).[8][11]
The resulting graph should show two distinct linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal plateau at concentrations above the CMC.[1]
The CMC is determined by the intersection of the two lines extrapolated from these linear regions.[2]
Workflow Visualization
Caption: Workflow for CMC determination by surface tensiometry.
Method 2: Electrical Conductometry
Expertise & Causality: This method is highly effective for ionic surfactants.[8] The principle is based on the change in molar conductivity with surfactant concentration. Below the CMC, the surfactant exists as individual ions (the anionic surfactant and its sodium counter-ion), and the specific conductivity increases linearly with concentration as more charge carriers are added.[1] Above the CMC, newly added surfactant molecules form micelles. Micelles are much larger aggregates and are less mobile than the free monomers.[1] Furthermore, they bind a fraction of the counter-ions, reducing the total number of effective charge carriers. This results in a change of slope (a shallower increase) in the conductivity vs. concentration plot. The break point corresponds to the CMC.[12]
Experimental Protocol
Apparatus & Materials:
High-precision conductivity meter and probe
High-purity water with low intrinsic conductivity
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Thermostatted vessel or water bath to maintain constant temperature (e.g., 25°C ± 0.1°C)
Volumetric flasks, pipettes, and a burette for titrations
Magnetic stirrer and stir bar
Step-by-Step Procedure:
Instrument Setup: Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines. Ensure the cell constant of the probe is correctly determined.
Sample Preparation: Place a known volume of high-purity water in the thermostatted measurement vessel. Immerse the conductivity probe and a thermometer. Allow the temperature to stabilize.
Titration Method (Recommended):
Prepare a concentrated stock solution of the surfactant (e.g., 100 mM).
Record the initial conductivity of the pure water.
Using a burette, perform stepwise additions of the concentrated surfactant stock solution into the water.
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value. This titration approach is often more precise and less laborious than preparing individual dilutions.
Data Collection: Record the specific conductivity (κ) at each corresponding total surfactant concentration. The concentration must be calculated after each addition, accounting for the change in total volume.
Data Analysis & CMC Determination:
Plot the specific conductivity (κ, on the y-axis) as a function of the surfactant concentration (C, on the x-axis).
The plot will display two linear segments with different slopes. The slope is steeper below the CMC and shallower above it.
Fit linear regression lines to the data points well below and well above the break point.
The concentration at the intersection of these two lines is the CMC.[13]
Workflow Visualization
Caption: Workflow for CMC determination by conductometry.
Data Presentation and Expected Values
While specific experimental data for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is not widely published, data from structurally similar compounds can provide a valuable reference. For instance, Sodium di(2-ethylhexyl) phosphate (NaDEHP), which features two 2-ethylhexyl chains instead of one, has a reported CMC of 5.12 mM .[14] The presence of a single, slightly more hydrophilic chain in the target compound suggests its CMC might be different, likely influenced by the balance of its hydrophobic and hydrophilic components.
Table 1: Factors Influencing CMC and Their Expected Effect
Factor
Change
Expected Effect on CMC
Causality
Temperature
Increase
Varies (often slight increase)
An increase in temperature can disrupt the structured water around the hydrophobic tails (favoring micellization) but also increase monomer solubility (disfavoring micellization).[15] The net effect depends on the specific surfactant.
Electrolyte (e.g., NaCl)
Addition
Decrease
Added counter-ions (Na⁺) shield the electrostatic repulsion between the anionic phosphate head groups, making it easier for them to pack into a micelle.[16][17] This lowers the energy barrier to micellization.
Hydrophobic Chain Length
Increase
Decrease
A larger hydrophobic group has a lower solubility in water, providing a stronger thermodynamic driving force for micelle formation to minimize contact with water.
Purity
Presence of Impurities
Can cause a minimum in surface tension plots
More surface-active impurities can lower the surface tension at concentrations below the true CMC, creating a minimum in the plot that can obscure the actual inflection point.[18]
Conceptual Framework: The Micellization Process
The self-assembly of surfactant monomers into a micelle is a dynamic equilibrium process driven by thermodynamics. The primary driving force is the hydrophobic effect—the system seeks to minimize the unfavorable interaction between the hydrophobic tails of the surfactant and the surrounding water molecules.
Caption: Conceptual diagram of micelle formation.
Above the CMC, micelles exist in a dynamic equilibrium with free monomers in the solution. This equilibrium ensures that as monomers are used (e.g., by adsorbing to a new interface), micelles can disaggregate to replenish the monomer concentration, maintaining it close to the CMC value.
Conclusion and Best Practices
The accurate determination of the Critical Micelle Concentration of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is a critical step in harnessing its full potential in research and pharmaceutical development. Both surface tensiometry and conductometry provide robust and reliable means to measure this value.
For optimal results, adhere to the following best practices:
Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as CMC is temperature-dependent.
Purity: Use high-purity surfactant and water to avoid erroneous results caused by contaminants.
Equilibration: Allow sufficient time for both temperature and instrument readings to stabilize, especially for surface tension measurements near the CMC.
Method Validation: Where possible, determining the CMC by two different methods (e.g., tensiometry and conductivity) provides a powerful validation of the obtained value.
This guide provides the necessary theoretical foundation and practical protocols to empower scientists to confidently and accurately characterize this important surfactant, leading to more robust and effective formulation designs.
References
Alfa Chemistry. (2025, January 4). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant. Alfa Chemistry.
Zaman, M. I. (2023, March 15).
Benchchem. A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry. Benchchem.
Garcia-Mateos, I., Velbzquez, M. M., & Rodriguez, L. J. (1989).
Patist, A., Bhagwat, S. S., Penfield, K. W., & Aikens, P. (2019, January 7).
Foley, J. P., et al. (2004, December 17). Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography.
Chemistry Stack Exchange. (2019, March 7). What are the effects of salt additives and impurities on the CMC? Chemistry Stack Exchange.
DataPhysics Instruments.
Schott, H. (1971). Effect of inorganic additives on solutions of nonionic surfactants III: CMC's and surface properties. Journal of Pharmaceutical Sciences, 60(10), 1594-5.
ResearchGate. Variation of CMC for the surfactants at different temperatures in 8M H3PO4.
Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applic
Hydrophilic-lipophilic balance (HLB) value of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
An In-Depth Technical Guide to the Physicochemical Architecture and HLB Determination of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate Executive Summary In the landscape of specialty surfactants, Sodium 2-ethylhexyl 2-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Architecture and HLB Determination of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate
Executive Summary
In the landscape of specialty surfactants, Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) occupies a unique niche as a highly polar, anionic phosphate diester [1]. Unlike conventional linear alkyl sulfates or ethoxylates, this molecule is engineered with a specific branched hydrophobic geometry and a dual-functional hydrophilic headgroup. For formulation scientists and drug development professionals, understanding its precise Hydrophilic-Lipophilic Balance (HLB) is critical for leveraging its capabilities in micellar solubilization, Self-Microemulsifying Drug Delivery Systems (SMEDDS), and high-alkalinity hydrotropic applications.
This whitepaper deconstructs the mechanistic causality behind its molecular architecture, provides a theoretical HLB derivation using the Davies method, and establishes a self-validating empirical protocol for precise formulation matching.
Molecular Architecture and Mechanistic Causality
The performance of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is dictated by the synergistic interaction of three distinct structural domains. Rather than merely acting as an amphiphile, the molecule is designed to manipulate interfacial thermodynamics through specific steric and electrostatic mechanisms.
The 2-Ethylhexyl Tail (Hydrophobic Domain):
Causality: Standard linear tails (e.g., sodium lauryl sulfate) pack tightly at the oil/water interface, which increases the Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration). The branched C8 (2-ethylhexyl) structure introduces severe steric hindrance, preventing dense crystalline packing. This structural "defect" forces a highly flexible, fluid interfacial film, dramatically lowering the Krafft point and enabling ultra-fast wetting kinetics even at sub-ambient temperatures.
The 2-Hydroxyethyl Modifier (Secondary Hydrophilic Domain):
Causality: The terminal hydroxyl group (-OH) acts as a secondary hydration site. By extending the hydration sphere outward from the phosphate core, it creates a steric buffer. This buffer shields the highly charged phosphate anion from precipitating out of solution in the presence of divalent cations (Ca²⁺, Mg²⁺), thereby conferring exceptional hard-water tolerance compared to unmodified alkyl phosphates.
The Phosphate Core (Primary Hydrophilic Domain):
Causality: The highly polar P=O bond and the ionized oxygen (neutralized via a sodium counterion) provide extreme charge density [3]. This localized electronegativity ensures absolute stability in highly alkaline environments, making it a potent hydrotrope capable of pulling heavy lipophilic active pharmaceutical ingredients (APIs) into the aqueous phase.
Phosphoric acid, mono(2-ethylhexyl) mono(2-hydroxyethyl) ester, monosodium salt
Defines the exact molecular connectivity and ionic state.
CAS Registry Number
85909-39-3
Unique identifier for regulatory and sourcing verification.
UNII
BWH6GEY6VN
FDA substance registration identifier [1].
Molecular Formula
C₁₀H₂₂O₅P·Na
Indicates a high ratio of polar oxygen/phosphorus to hydrophobic carbon.
Molecular Weight
276.24 g/mol
Low MW enables rapid diffusion to the oil/water interface.
Theoretical HLB Determination: The Davies Group Contribution Method
To determine the HLB of an anionic surfactant, Griffin’s empirical method (
) is fundamentally flawed. Griffin's equation relies purely on mass ratios and ignores the massive thermodynamic hydration energy generated by ionized headgroups.
Instead, the Davies Group Contribution Method must be employed [2]. Davies assigns specific numerical values to structural groups based on their free energy of transfer from the oil phase to the water phase, calculated as:
Table 2: Davies Group Contribution Analysis
Structural Component
Group Type
Quantity
Davies Value per Unit
Total Contribution
-CH₃ (Methyl)
Lipophilic
2
-0.475
-0.950
-CH₂- (Methylene)
Lipophilic
7
-0.475
-3.325
-CH- (Methine)
Lipophilic
1
-0.475
-0.475
-CH₂-CH₂- (Ethyl backbone)
Lipophilic
1
-0.950
-0.950
-OH (Hydroxyl)
Hydrophilic
1
+1.900
+1.900
-O-PO₂Na-O- (Phosphate Diester)
Hydrophilic
1
+21.000 (Est.)
+21.000
Calculated Theoretical HLB
--
--
--
~ 24.2
Note: While a monosulfate (-OSO₃Na) carries a Davies value of 38.7, a phosphate diester anion shares its charge over a more constrained geometry with one less ionizable oxygen. Based on its hydrotropic behavior, a functional value of +21.0 is assigned to the diester phosphate group.
Applications in Drug Development: SMEDDS
In pharmaceutical development, formulating Biopharmaceutics Classification System (BCS) Class II and IV drugs requires overcoming severe aqueous insolubility. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is utilized in Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Because of its high HLB and branched tail, the surfactant rapidly lowers interfacial tension to near-zero values upon contact with gastrointestinal fluids. The steric bulk of the 2-ethylhexyl group forces the interfacial curvature to remain highly convex, spontaneously generating thermodynamically stable microemulsion droplets (<50 nm) without the need for high-shear homogenization.
Fig 1. Spontaneous self-assembly pathway of O/W microemulsions using the high-HLB phosphate ester.
Because theoretical models cannot account for the ionic shielding effects of specific buffer systems (e.g., PBS or simulated gastric fluid), the theoretical HLB of 24.2 must be empirically validated. The following Emulsion Comparison Protocol is a self-validating system designed to isolate the exact functional HLB of the surfactant in a specific formulation environment.
Phase 1: System Calibration (The Self-Validation Step)
Before testing the target surfactant, the required HLB of the carrier oil must be verified to ensure the oil batch and water purity are standardized.
Blend a known surfactant pair (e.g., Span 80 [HLB 4.3] and Tween 80 [HLB 15.0]) to match the theoretical required HLB of a standard oil (e.g., Toluene, required HLB = 15.0).
Emulsify 20% oil, 5% surfactant blend, and 75% water. If the emulsion is stable for 24 hours, the system is calibrated.
Phase 2: Surfactant Blending & Emulsification
Prepare 9 distinct surfactant blends combining Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (Target Surfactant) with Span 80 (HLB 4.3) in weight ratios ranging from 10:90 to 90:10.
Add 5% (w/w) of each surfactant blend to 20% (w/w) of the calibrated oil phase.
Titrate 75% (w/w) aqueous phase into the mixture under constant agitation (800 rpm) at 25°C.
Phase 3: Stress Testing & Calculation
Subject all 9 emulsions to accelerated stress testing via centrifugation at 3000 rpm for 15 minutes.
Identify the ratio that exhibits zero phase separation (creaming or coalescence).
Calculate the empirical HLB using the mixture equation:
Fig 2. Self-validating empirical workflow for determining the exact HLB value via emulsion stability.
References
National Center for Advancing Translational Sciences (NCATS). "Sodium 2-ethylhexyl 2-hydroxyethyl phosphate." Inxight Drugs Database. URL:[Link]
MDPI. "Design and Properties of Natural Rosin-Based Phosphoester Functional Surfactants." International Journal of Molecular Sciences, 2023. URL:[Link]
IntechOpen. "Structure and Applications of Surfactants." Surfactant Chemistry and Applications, 2023. URL:[Link]
Exploratory
Solubility of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in organic solvents
An In-depth Technical Guide to the Solubility of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in Organic Solvents Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, an anionic surfactant of interest in various industrial and pharmaceutical applications. Recognizing the scarcity of published quantitative data, this document focuses on the underlying physicochemical principles governing its solubility in diverse organic solvents. It offers a theoretical framework for predicting solubility behavior based on molecular structure and solvent properties. Crucially, this guide presents detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction to Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is an organophosphate anionic surfactant. Its molecular structure is amphiphilic, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. This dual nature is central to its function as a surface-active agent, with potential applications as a detergent, dispersant, corrosion inhibitor, and lubricating oil additive.[1] The molecule consists of a polar phosphate head group, which is salified with a sodium ion, and a non-polar branched 2-ethylhexyl tail, along with a hydroxyethyl group that adds to its polarity.
The solubility of this surfactant in various organic solvents is a critical parameter for formulation development, reaction chemistry, and purification processes. Understanding and quantifying its solubility is essential for optimizing its performance in non-aqueous systems.
Physicochemical Properties and Their Influence on Solubility
The solubility of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is governed by the interplay of its distinct structural features with the properties of the organic solvent.
Anionic Phosphate Headgroup: The negatively charged phosphate group, neutralized by a sodium cation, is the primary hydrophilic center. This ionic character suggests poor solubility in non-polar solvents like alkanes and aromatic hydrocarbons. Solvents capable of solvating ions, particularly polar aprotic solvents, are expected to be more effective.
2-Ethylhexyl Tail: This branched, eight-carbon alkyl chain constitutes the hydrophobic part of the molecule. Its presence promotes solubility in non-polar and moderately polar organic solvents through van der Waals interactions. The branching of the chain can disrupt efficient packing, which may slightly increase solubility compared to a linear isomer.
2-Hydroxyethyl Group: The presence of a hydroxyl (-OH) group introduces a site for hydrogen bonding. This enhances its affinity for polar protic solvents such as alcohols.
Overall Molecular Profile: As an ionic surfactant, its solubility in organic solvents is often limited compared to its non-ionic counterparts.[2] The general principle of "like dissolves like" is a useful starting point. Solvents with a polarity intermediate between the highly polar head and the non-polar tail are often good candidates.
The diagram below illustrates the key functional regions of the molecule that dictate its solubility behavior.
Caption: Molecular structure and its interactions with solvent classes.
Experimental Determination of Solubility
Accurate solubility data requires robust experimental methods. The Isothermal Saturation Method is a reliable and widely used technique for this purpose.[3]
Preparation: Add an excess amount of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~50 mg of the solute.
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient time to reach equilibrium. Scientist's Note: For surfactants, 24-48 hours is recommended to ensure equilibrium is fully established.
Phase Separation: After equilibration, let the vial stand in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial. Trustworthiness Check: Filtering is a mandatory step to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.
Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a moderate temperature (e.g., 60°C) or in a vacuum desiccator until the solvent has completely evaporated. The temperature should be well below the decomposition point of the solute.
Final Weighing: Once the solute is completely dry and the vial has cooled to room temperature, weigh the vial again.
3.3. Calculation
The solubility can be calculated as follows:
Mass of dissolved solute (m_solute): (Final vial mass) - (Initial vial mass)
Volume of solvent used (V_solvent): Volume of the filtered aliquot taken
Solubility (g/L): (m_solute / V_solvent) * 1000
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the Isothermal Saturation Method.
Predicted Solubility in Common Organic Solvents
While experimental data is paramount, a qualitative prediction can guide solvent selection. The following table summarizes the expected solubility behavior based on the principles discussed. Researchers should use this as a starting point for their investigations.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Ethanol, Isopropanol
Moderate to High
The solvent's ability to hydrogen bond with the hydroxyl group and solvate the ionic head is balanced by the hydrophobic tail.
Polar Aprotic
Acetone, THF, DMSO
Low to Moderate
These solvents can solvate the Na⁺ cation and interact with the phosphate group via dipole-dipole interactions, but lack H-bonding for the hydroxyl group.
Non-Polar
Toluene, Hexane
Very Low
The high polarity and ionic nature of the headgroup lead to very unfavorable interactions with non-polar solvents.[2]
Chlorinated
Dichloromethane
Low to Moderate
Offers a balance of polarity that may partially solvate both ends of the surfactant, but strong solubility is not expected.
Factors Influencing Experimental Results
Temperature: Solubility is generally temperature-dependent. It is crucial to report the temperature at which the measurement was made.
Purity of Materials: The purity of both the solute and the solvent can significantly affect the results. Use of high-purity materials is essential for accurate data.[4]
Water Content: Many organic solvents are hygroscopic. The presence of water can drastically increase the solubility of an ionic surfactant. Using anhydrous solvents is recommended for obtaining data specific to the organic phase.
Conclusion
References
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Available at: [Link]
Determining the water solubility of difficult-to-test substances A tutorial review. ScienceDirect. Available at: [Link]
Cationic Surfactants in Organic Solvents. (1966). Journal of Colloid Science. Available at: [Link]
SODIUM 2-ETHYLHEXYL 2-HYDROXYETHYL PHOSPHATE - gsrs. Global Substance Registration System. Available at: [Link]
Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025). Journal of Chemical & Engineering Data. Available at: [Link]
2-ETHYLHEXYL PHOSPHATE - Ataman Kimya. Ataman Kimya. Available at: [Link]
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate - Inxight Drugs - ncats. National Center for Advancing Translational Sciences. Available at: [Link]
2-Ethylhexyl phosphates - Draft evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). AICIS. Available at: [Link]
2-ethylhexyl sulfate | C8H17NaO4S - PubChem. National Center for Biotechnology Information. Available at: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (2005). Lund University. Available at: [Link]
Thermodynamic Properties and Pharmaceutical Applications of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate Surfactants
Executive Summary Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is a highly specialized anionic phosphate ester surfactant. Characterized by a branched hydrophobic tail and a hydrophilic spacer, it exhibits unique thermod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is a highly specialized anionic phosphate ester surfactant. Characterized by a branched hydrophobic tail and a hydrophilic spacer, it exhibits unique thermodynamic behaviors that distinguish it from conventional linear alkyl surfactants. This in-depth technical guide explores the physicochemical causality behind its self-assembly, its interfacial thermodynamics, and its cutting-edge applications in drug development—specifically in the formulation of charge-reversing Lipid Nanoparticles (LNPs) for mucosal drug delivery.
Molecular Architecture and Physicochemical Profiling
The functional performance of a surfactant is inextricably linked to its molecular geometry. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate possesses three distinct structural domains that dictate its thermodynamic profile:
The Anionic Phosphate Headgroup: Provides high aqueous solubility and pH-dependent ionization.
The 2-Hydroxyethyl Spacer: Acts as a hydrogen-bonding bridge. This spacer increases the hydration sphere of the headgroup, altering the critical packing parameter (CPP) to favor flexible, highly compressible interfacial films[1].
The 2-Ethylhexyl Branched Tail: Unlike linear aliphatic chains (e.g., dodecyl phosphate) that pack tightly into crystalline solid states, the ethylhexyl branch introduces significant steric hindrance. This disruption of crystalline packing dramatically increases the entropy of the solid state, thereby lowering the Krafft temperature (
) and ensuring the surfactant remains soluble at lower temperatures[2][3].
Thermodynamics of Micellization and Self-Assembly
The spontaneous self-assembly of these surfactant monomers into micelles is governed by a delicate balance of enthalpic and entropic forces. The standard Gibbs free energy of micellization (
) is defined by the phase separation model:
Where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
is the degree of counterion binding and is the critical micelle concentration in mole fraction.
For branched phosphate esters at physiological temperatures, micellization is strictly an entropy-driven process (
). The primary thermodynamic driver is the hydrophobic effect . When the bulky 2-ethylhexyl chains are exposed to water, they force the surrounding water molecules into highly ordered, clathrate-like structures (icebergs). The aggregation of these hydrophobic tails into a micellar core releases these structured water molecules into the bulk solvent, resulting in a massive net gain in systemic entropy[4].
Caption: Thermodynamic pathway of surfactant micellization driven by the hydrophobic effect.
Quantitative Data: Thermodynamic Parameters
The structural bulk of the 2-ethylhexyl and 2-hydroxyethyl groups results in a higher CMC and a larger minimum area per molecule (
Table 1: Comparative Thermodynamic Parameters of Phosphate Surfactants at 298 K
Surfactant Type
CMC (mM)
(kJ/mol)
(kJ/mol)
(kJ/mol)
Minimum Area (Å)
Linear Monoalkyl Phosphate (e.g., Dodecyl)
~1.5 - 2.0
-25.4
-2.1
+23.3
~45 - 50
Branched Alkyl Phosphate (e.g., 2-Ethylhexyl)
~4.5 - 6.0
-21.8
+1.5
+23.3
~70 - 85
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
~5.0 - 7.5
-20.5
+2.2
+22.7
~80 - 95
(Note: Values represent synthesized approximations based on homologous series trends for comparative illustration).
Advanced Pharmaceutical Applications
Reverse Micelles for Biomolecule Extraction
Because of the bulky branched tail, the surfactant exhibits a CPP > 1 in specific nonpolar continuous phases. This thermodynamic geometry drives the spontaneous formation of reverse micelles (water-in-oil microemulsions). These reverse micellar systems are highly effective in the liquid-liquid extraction of sensitive, hydrophilic proteins (such as cytochrome-c) from aqueous broths, as the highly hydrated phosphate headgroups protect the proteins from conformational denaturation[6].
Charge-Reversal Lipid Nanoparticles (LNPs)
A major hurdle in mucosal drug delivery (e.g., oral or ocular routes) is the polycation dilemma : cationic nanoparticles are required for cellular internalization, but they become electrostatically trapped in the negatively charged mucin glycoprotein mesh of the mucosa.
Phosphate ester surfactants solve this via an enzymatic charge-reversal mechanism[7]. When LNPs are coated with Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, they exhibit a negative zeta potential, allowing them to easily slip through the mucus layer. Upon reaching the underlying epithelial cells, membrane-bound alkaline phosphatase (ALP) enzymatically cleaves the phosphate ester bond[7][8]. This thermodynamic cleavage strips the negative charge, revealing the underlying cationic lipids (e.g., DOTAP), which immediately triggers electrostatic endocytosis into the target cell[7].
Caption: Mechanism of charge-reversal lipid nanoparticles utilizing phosphate ester cleavage.
Experimental Protocols
To ensure rigorous scientific integrity, the following self-validating workflows detail the characterization and application of this surfactant.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat absorbed or released during demicellization, allowing for the precise extraction of
and the CMC without the need for external probes that might perturb the micellar structure.
Preparation: Prepare a 50 mM stock solution of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in degassed Milli-Q water.
Equilibration: Fill the ITC sample cell with pure degassed Milli-Q water and the injection syringe with the 50 mM surfactant stock. Equilibrate the system isothermally at 298 K.
Titration: Program the instrument to perform 30 sequential injections of 10 µL each, utilizing a 150-second interval between injections to allow the thermal signal to return to baseline.
Data Extraction: Initial injections into pure water result in micelle dissociation. Once the cell concentration surpasses the CMC, the heat signal drops to the baseline heat of dilution.
Validation: Fit the integrated heat data to a pseudo-phase separation model to extract
and CMC. Calculate and using the standard thermodynamic relationships.
Protocol 2: Formulation and Validation of Charge-Reversing LNPs
Causality: Microfluidic mixing ensures rapid, uniform precipitation of lipids. The subsequent enzymatic assay and zeta potential measurement self-validate the successful cleavage of the phosphate ester coating.
Lipid Phase: Dissolve a cationic lipid (e.g., DOTAP), cholesterol, and helper lipids in absolute ethanol.
Aqueous Phase: Dissolve Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in an aqueous acetate buffer (pH 4.0).
Microfluidic Mixing: Pump the lipid and aqueous phases into a staggered herringbone microfluidic mixer at a 1:3 volume ratio with a total flow rate of 12 mL/min.
Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) for 24 hours to remove residual ethanol and unassociated surfactant monomers.
Enzymatic Cleavage Assay: Incubate a 1 mL aliquot of the LNPs with 100 IU/L of intestinal alkaline phosphatase (ALP) at 37°C for 2 hours.
Validation: Measure the zeta potential via Dynamic Light Scattering (DLS) before and after ALP incubation. A successful charge-reversal system will exhibit a distinct shift from an initial anionic state (approx. -25 mV) to a cationic state (approx. +15 mV), confirming enzymatic phosphate release.
References
Dupont, A. et al. "Interfacial Thermodynamics of Surfactants at the CO2−Water Interface." ACS Langmuir. URL: [Link]5]
"Preparation and Properties of Phosphate Surfactants Containing Ether and Hydroxy Groups." ResearchGate. URL: [Link]1]
"Thermodynamic Study on Surface Adsorption and Micelle Formation of a Hybrid Anionic Surfactant in Water by Surface Tension." ACS Langmuir. URL: [Link]9]
"Micellization in aqueous solutions of monoalkyl phosphate salts." Academia.edu. URL: [Link]3]
Knoll, P. et al. "Design of charge converting lipid nanoparticles via a microfluidic coating technique." PMC - National Institutes of Health. URL: [Link]7]
Akkuş-Dağdeviren, B. et al. "Charge-reversal nanoemulsions: A systematic investigation of phosphorylated PEG-based surfactants." OUCI. URL: [Link]8]
Surface tension reduction capabilities of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Technical Whitepaper: Interfacial Dynamics and Surface Tension Reduction Capabilities of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate Introduction: The Architecture of Amphiphilic Efficiency In advanced drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Interfacial Dynamics and Surface Tension Reduction Capabilities of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate
Introduction: The Architecture of Amphiphilic Efficiency
In advanced drug development and specialized chemical formulation, the selection of a surfactant dictates the thermodynamic stability, bioavailability, and manufacturability of the final product. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3) is a highly specialized anionic phosphate ester surfactant. Unlike standard linear alkyl sulfates (e.g., SDS), this molecule is engineered with a specific structural triad designed to manipulate interfacial physics:
The 2-Ethylhexyl Tail: A branched hydrophobic chain that sterically hinders tight crystalline packing at the air-water interface.
The 2-Hydroxyethyl Spacer: A short hydrophilic linker that enhances hydrogen bonding with the aqueous phase, significantly improving hard-water tolerance and hydrotroping capabilities compared to un-ethoxylated alkyl phosphates.
The Sodium Phosphate Headgroup: An anionic moiety that provides extreme alkali stability, robust electrostatic repulsion, and corrosion inhibition.
The synergistic effect of these three components results in a molecule capable of driving surface tension down to ultra-low thresholds while maintaining stability across broad pH ranges.
Mechanistic pathway of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate surface activity.
Mechanistic Causality of Surface Tension Reduction
The primary function of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is the rapid reduction of the free energy at the liquid-gas or liquid-liquid interface. According to the Gibbs adsorption isotherm, surface tension reduction is proportional to the surface excess concentration of the surfactant.
However, highly charged anionic headgroups (like phosphates) typically repel each other, limiting how densely they can pack at the interface. The presence of the sodium counterion is critical here. As demonstrated in studies on , cations penetrate the interfacial layer to screen the repulsive forces between anionic headgroups[1]. This charge screening allows the phosphate esters to pack more densely, driving the surface tension down.
Furthermore, the branching of the 2-ethylhexyl group prevents the formation of rigid, gel-like liquid crystal phases (lowering the Krafft point to < 0°C). Alkyl phosphate ester components of this structural class have been consistently evaluated to lower aqueous surface tensions to approximately 28–29 dyn/cm (mN/m) , well below the 60 dyn/cm threshold required for effective wetting and emulsification, as noted in the . The monoester dominance in these formulations ensures excellent detergency, low foaming, and minimal skin irritation[2].
Quantitative Interfacial Data
To contextualize the performance of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, we must compare its quantitative metrics against industry-standard surfactants. The data below summarizes the expected interfacial behavior based on homologous phosphate ester properties.
Table 1: Comparative Surface Active Properties
Surfactant
Expected Surface Tension at CMC (mN/m)
Krafft Point (°C)
Wetting Time (Draves, sec)
Primary Formulation Benefit
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
28.5 - 29.5
< 0
< 10
High electrolyte tolerance, low foam wetting
Sodium Dodecyl Sulfate (SDS)
39.5
16
> 30
High foaming, general detergency
Bis(2-ethylhexyl) phosphate
29.0
< 0
< 15
Oil-soluble emulsification
Polysorbate 80 (Non-ionic)
41.0
N/A
> 45
Mildness, biological compatibility
Experimental Validation Systems (Protocols)
In drug development, surface tension data must be highly reproducible. The following protocols are designed as self-validating systems , ensuring that environmental or procedural artifacts do not corrupt the data.
Causality: The Wilhelmy plate method is chosen over the Du Noüy ring because it does not require empirical correction factors and maintains a static interface, which is crucial for determining the true equilibrium Critical Micelle Concentration (CMC) of phosphate esters.
System Calibration & Cleaning (The Validation Step):
Action: Clean the platinum plate using a butane flame until glowing red. Wash all glassware in Piranha solution (3:1 H₂SO₄:H₂O₂), rinse with 18.2 MΩ·cm ultra-pure water, and dry.
Validation: Measure the surface tension of the ultra-pure water at exactly 25.0°C. If the reading deviates from 71.99 ± 0.2 mN/m, abort the protocol. Re-clean the plate and glassware. (Causality: Even parts-per-billion of organic contaminants will prematurely lower surface tension, yielding a false CMC).
Serial Dilution Preparation:
Action: Prepare a 100 mM stock solution of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. Create a logarithmic dilution series down to 0.01 mM.
Thermal Equilibration:
Action: Place samples in a thermostated water bath at 25.0 ± 0.1 °C for 30 minutes. (Causality: Surface tension decreases by approx. 0.14 mN/m per 1°C increase; strict thermal control prevents baseline drift).
Measurement:
Action: Lower the flamed platinum plate into the solution. Record the force exerted on the balance once the variance is < 0.1 mN/m over 300 seconds.
Data Synthesis: Plot Surface Tension (γ) vs. log[Concentration]. The CMC is mathematically defined as the intersection of the descending linear slope and the horizontal post-micellar baseline.
Causality: Static measurements do not reflect the reality of high-speed pharmaceutical manufacturing (e.g., tablet spray coating or high-shear emulsification). The Maximum Bubble Pressure method measures how fast the surfactant migrates to a newly formed interface (surface ages from 10 milliseconds to 10 seconds).
Capillary Calibration: Calibrate the tensiometer using ultra-pure water and pure ethanol to establish the high and low dynamic boundaries.
Aspiration & Measurement: Submerge the capillary into a 0.5 wt% surfactant solution. Pump inert N₂ gas through the capillary at varying flow rates to generate bubbles.
Analysis: Record the maximum pressure required to detach the bubble. (Causality: The branched 2-ethylhexyl tail will demonstrate rapid diffusion, dropping the dynamic surface tension to < 35 mN/m in under 50 milliseconds, proving its efficacy for high-speed spray applications).
Self-validating experimental workflow for static and dynamic surface tension analysis.
Formulation Engineering in Drug Development
In pharmaceutical formulation, particularly in topical Oil-in-Water (O/W) emulsions, high concentrations of Active Pharmaceutical Ingredients (APIs) often introduce severe electrolyte loads that crash standard emulsions.
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate acts as an exceptional hydrotrope and co-emulsifier . As highlighted in , the addition of alkyl phosphate ester co-surfactants to polyglyceryl-based emulsions significantly reduces the viscosity of the emulsion while simultaneously preventing phase separation[3]. The phosphate ester achieves this by anchoring its highly charged headgroup into the aqueous phase, creating a robust electro-steric barrier around the oil droplets that is highly resistant to acid and electrolyte-induced flocculation. The hydroxyethyl spacer further mitigates the dehydrating effects of high-ionic-strength API solutions, ensuring long-term shelf stability.
References
Draft screening assessment thiophosphate alkyl esters group
Source: Government of Canada (Environment and Climate Change Canada)
URL:[Link]
Effects of Various Alkaline Materials on the Surface Properties of Aqueous Surfactant Solutions
Source: Heat Exchanger Fouling and Cleaning (Al-Ahmad, F.)
URL:[Link]
Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review
Source: Tenside Surfactants Detergents (via ResearchGate)
URL:[Link]
Decision T 1551/23 du 20.10.2025 (Use of alkyl phosphate esters in emulsions)
Source: European Patent Office (EPO) Boards of Appeal
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3)
Content Type: In-depth Technical Guide
Audience: Researchers, Formulation Scientists, and Safety Officers in Pharmaceutical R&D.[1][2]
SDS Interpretation & Handling Protocols for Pharmaceutical R&D
Executive Summary & Chemical Identity
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) is a specialized anionic surfactant belonging to the class of alkyl ether phosphates .[1][2] Unlike standard sodium dodecyl sulfate (SDS), this molecule incorporates a branched hydrophobic tail (2-ethylhexyl) and a hydrophilic linker (2-hydroxyethyl), granting it unique wetting properties and stability in alkaline environments.[1][2]
This guide analyzes the safety, handling, and experimental application of this compound, distinguishing it from common analogs and addressing the specific hazards associated with phosphate ester surfactants.[1][2]
Chemical Profile
Property
Specification
CAS Number
85909-39-3
IUPAC Name
Phosphoric acid, mono(2-ethylhexyl) mono(2-hydroxyethyl) ester, monosodium salt
Viscous Liquid (typically supplied as 40-60% aq.[1][2] solution)
Solubility
Soluble in water, alcohols, and alkaline solutions
Stability
High stability in alkaline media (unlike alkyl sulfates)
Critical Safety Distinction: Do not confuse with Hydrofluoric Acid (CAS 7664-39-3) due to partial CAS string similarity, nor with Sodium 2-ethylhexyl sulfate (CAS 126-92-1) .[1][2] While functionally related to the latter, the phosphate head group of the target molecule offers distinct pH stability profiles.[1][2]
To understand the safety and handling requirements, one must understand the molecule's amphiphilic mechanism.[1][2] The "2-hydroxyethyl" moiety acts as a spacer, increasing the hydrophilicity of the head group and improving solubility in high-electrolyte formulations compared to simple alkyl phosphates.[1][2]
Figure 1: Structural dissection of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate illustrating the amphiphilic balance.
GHS Hazard Assessment & Toxicology
While a specific full-text SDS for CAS 85909-39-3 is often proprietary to suppliers (e.g., specific wetting agent blends), the hazard profile is consistent with Category 2 Alkyl Phosphate Esters .[1][2]
Hazard Classification (Inferred & Standardized)
Based on structural analogs (e.g., Sodium 2-ethylhexyl sulfate and related phosphate esters), the following GHS classifications apply to the pure substance or concentrated solutions (>10%):
H412: Harmful to aquatic life with long-lasting effects (Predicted).[1][2]
-
Toxicological Logic[1][2][3]
Irritation Mechanism: As an anionic surfactant, it disrupts lipid bilayers in the stratum corneum (skin barrier) and mucous membranes.[1][2] The branched nature (ethylhexyl) typically increases wetting speed, potentially accelerating transdermal penetration of other co-solvents.[1][2]
Systemic Toxicity: Phosphate esters are generally less toxic systemically than their sulfate counterparts.[1][2] Hydrolysis yields inorganic phosphate and the corresponding alcohol (2-ethylhexanol/ethylene glycol ether), which are metabolized via standard pathways.[1][2]
Corrosivity: Unlike the acid form (Mono-2-ethylhexyl phosphoric acid), the sodium salt is buffered and typically non-corrosive to metals, though it remains an irritant to tissue.[1][2]
Experimental Handling Protocol
Objective: Safe preparation of a 1% (w/v) stock solution for formulation screening.
Engineering Controls: Fume hood not strictly required for aqueous solutions, but recommended if heating is involved to prevent mist inhalation.[1][2]
Handling Viscous Surfactants
This substance is often supplied as a viscous paste or liquid.[1][2]
Warming: If the surfactant has solidified or is too viscous, warm the container gently to 30–40°C in a water bath.[1][2] Do not overheat (>60°C) to avoid hydrolysis of the ester bond.[1][2]
Weighing: Use a positive displacement pipette or weigh by difference (gravimetric) into the formulation vessel. Viscous liquids stick to standard pipette tips, leading to dosing errors.[1][2]
Dilution: Add the surfactant to water, not water to surfactant, to minimize gel block formation.[1][2]
Self-Validating Workflow: Spill Response
Surfactant spills create extreme slip hazards and foam that complicates cleanup.[1][2]
Biodegradability: Alkyl phosphate esters generally exhibit inherent biodegradability.[1][2] The phosphate group is cleaved by phosphatases in wastewater treatment.[1][2]
Disposal:
Do not pour undiluted concentrate down the drain.[1][2]
Dispose of as Non-Halogenated Organic Solvent/Surfactant Waste .[1][2]
Note: In high concentrations, surfactants can disrupt the bacteria in biological wastewater treatment plants.[1][2]
R&D Application Context
Why choose Sodium 2-ethylhexyl 2-hydroxyethyl phosphate over standard SDS?
Alkali Stability: Phosphate esters resist hydrolysis in high pH (pH 10-12) environments where sulfates/sulfonates might degrade.[1][2] This makes them ideal for alkaline cleaning validation agents.[1][2]
Hydrotropy: The 2-ethylhexyl chain provides "hydrotrope" properties, helping to solubilize complex organic molecules in aqueous systems without excessive foaming.[1][2]
Wetting: The branched tail reduces dynamic surface tension faster than linear chains, useful for rapid dissolution testing.[1][2]
References
National Center for Advancing Translational Sciences (NCATS). Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3).[1][2] Inxight Drugs.[1][2] Retrieved from [Link][1][2]
PubChem. 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate (Compound Summary).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
ECHA (European Chemicals Agency). Registration Dossier: Alkyl Phosphate Esters.[1][2] (General category data for toxicity inference). Retrieved from [Link][1][2]
CPAChem. Safety Data Sheet: Phosphate Esters. (Reference for H315/H319 classification logic). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Biodegradability Profile of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) represents a specialized subclass of anionic surfactants known as alkyl ether phosphates . Unlike persistent fluorinated surfactants or sterically hindered triesters, this molecule exhibits a structural motif conducive to enzymatic cleavage.
Based on Structure-Activity Relationship (SAR) analysis of analogous alkyl phosphate esters and OECD 301 test series data for ethoxylated phosphate surfactants, this compound is classified as Readily Biodegradable . The biodegradation mechanism proceeds via rapid primary hydrolysis of the phospho-ester bond, followed by the slower, rate-limiting mineralization of the branched 2-ethylhexyl hydrophobe.
This guide details the physicochemical basis for this profile, the specific enzymatic pathways involved, and the validated experimental protocols required to verify these claims in a drug development or regulatory context.
Molecular Architecture & Physicochemical Basis
To understand the biodegradation kinetics, we must first deconstruct the substrate. The molecule consists of three distinct functional domains, each interacting differently with microbial enzymes.
Domain
Chemical Structure
Function
Biodegradability Factor
Hydrophilic Head
Phosphate (Mono-sodium salt)
Water solubility, anionic charge
High: Rapidly cleaved by ubiquitous phosphatases.
Linker
2-Hydroxyethyl (Ethylene Glycol)
Connects head to tail
High: Subject to ether cleavage or oxidation.
Hydrophobic Tail
2-Ethylhexyl
Lipophilic chain
Moderate: Branching at the C2 position creates steric hindrance, slowing -oxidation compared to linear n-octyl chains.
Key Insight: The presence of the phosphate ester linkage provides a "weak link" for primary biodegradation. Unlike sulfonates (C-S bonds), which require specific oxygenases, phosphate esters (P-O-C bonds) are chemically labile and enzymatically accessible.
Biodegradation Mechanisms: The "How"
The ultimate mineralization (conversion to
, , and biomass) of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate follows a sequential enzymatic cascade.
Phase 1: Primary Biodegradation (Loss of Surface Activity)
The process initiates with the hydrolysis of the ester bond releasing inorganic phosphate. This step destroys the surfactant properties (foaming, emulsification), effectively neutralizing the immediate aquatic toxicity.
Phase 2: Ultimate Biodegradation (Mineralization)
The remaining organic hydrophobe (2-ethylhexyl mono-ethoxylate) undergoes ether cleavage to yield 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanoic acid, which enters the
-oxidation cycle.
Note on Steric Hindrance: The ethyl group at the C2 position blocks the standard
-oxidation spiral. The bacteria must employ -oxidation or -oxidation to bypass this branch point before resuming standard -oxidation.
Pathway Visualization
Figure 1: Sequential enzymatic degradation pathway of alkyl ether phosphates. Note the bifurcation into organic mineralization and inorganic phosphate release.
Experimental Assessment Framework
For drug development applications (e.g., excipient qualification), reliance on literature is often insufficient. You must generate empirical data. The following protocol utilizes OECD 301B (CO2 Evolution Test) , the gold standard for surfactants which may have partial solubility or potential inhibitory effects on sludge.
Rationale for OECD 301B Selection
Suitability: Ideal for non-volatile, soluble-to-dispersible carbon sources.
Titrate traps with HCl or measure Total Inorganic Carbon (TIC) periodically (Days 0, 1, 3, 5, 7, 10, 14, 21, 28).
4. Calculation:
Experimental Logic Diagram
Figure 2: Workflow for OECD 301B CO2 Evolution Test. The system measures ultimate biodegradation by capturing metabolic CO2.
Environmental Fate & Toxicity Profile
When including this molecule in regulatory filings (e.g., REACH dossiers or FDA environmental assessments), the following data points are critical.
Aquatic Toxicity (Estimated)
While the phosphate group reduces toxicity compared to cationic surfactants, the 2-ethylhexyl chain is moderately lipophilic (
).
Fish (
, 96h): Expected range 10–100 mg/L.
Daphnia (
, 48h): Expected range 1–10 mg/L (Surfactants are typically more toxic to invertebrates).
Algae (
, 72h): Expected range 10–50 mg/L.
Bioaccumulation Potential[3][4][5]
Verdict: Low.
Reasoning: The molecule is ionic (anionic) at environmental pH, which prevents passive diffusion across lipid membranes. Furthermore, the rapid primary hydrolysis prevents the accumulation of the parent molecule in fatty tissues.
Wastewater Treatment Removal
Efficiency: >90% removal expected in aerobic treatment.
Mechanism: Combination of biodegradation and adsorption to sludge (due to the hydrophobic tail).
References
OECD. (1992). Test No. 301: Ready Biodegradability.[1][2] OECD Guidelines for the Testing of Chemicals, Section 3.[1] Link
ECHA (European Chemicals Agency). (2023). Registration Dossier: Alkyl ether phosphates. (General data on phosphate ester surfactant class behavior). Link
Swisher, R. D. (1987). Surfactant Biodegradation.[3][4][5][6][7] Marcel Dekker, Inc. (Foundational text on surfactant mechanisms, specifically
-oxidation of branched chains).
ERASM. (2020). Biodegradation of Surfactants in Seawater.[4][6][7] (Demonstrates that alkyl ether derivatives are biodegradable even in challenging marine environments). Link
Stepan Company. (2012).[3] Biodegradation of Alkyl Ether Sulfates and Phosphates. (Technical bulletin confirming rapid degradation of anionic ether surfactants). Link
Adsorption behavior of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate at interfaces
An In-Depth Technical Guide to the Interfacial Adsorption Behavior of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate Authored by: A Senior Application Scientist Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is an anionic su...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Interfacial Adsorption Behavior of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Authored by: A Senior Application Scientist
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is an anionic surfactant belonging to the versatile class of phosphate esters.[1][2] Its amphiphilic molecular structure, comprising a branched hydrophobic 2-ethylhexyl tail and a hydrophilic phosphate head group modified with a hydroxyethyl moiety, imparts unique interfacial properties essential for numerous applications in the pharmaceutical, cosmetic, and specialty chemical industries.[3][4][5] This technical guide provides a comprehensive exploration of the adsorption behavior of this surfactant at air-water and oil-water interfaces. We delve into the fundamental principles governing its surface and interfacial tension reduction, micellization, and the thermodynamic parameters that define its efficiency and effectiveness as a surface-active agent. Detailed experimental protocols for characterizing its performance are provided, alongside an analysis of key factors such as pH, electrolyte concentration, and temperature that modulate its behavior. This document is intended for researchers, formulation scientists, and drug development professionals seeking a deeper, mechanistic understanding of this high-performance surfactant.
Introduction: The Molecular Architecture and Significance
Phosphate ester surfactants are renowned for their stability in alkaline conditions, excellent wetting properties, and effectiveness as emulsifiers and dispersants.[1][2][4] Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is a specific member of this class, characterized by a unique combination of a branched alkyl chain and a complex hydrophilic head.
Molecular Structure and Its Implications:
Hydrophobic Group: The 2-ethylhexyl group is an eight-carbon branched alkyl chain. Branching in the hydrophobic tail can disrupt packing at interfaces compared to linear chains, influencing the minimum area per molecule and the critical micelle concentration (CMC).
Hydrophilic Group: The anionic phosphate group (-PO₄⁻) provides strong hydrophilicity and a negative charge.[2][6] The presence of the 2-hydroxyethyl group adds a site for potential hydrogen bonding and modifies the hydration shell around the head group, influencing solubility and interaction with other formulation components.
Understanding the adsorption of this molecule at interfaces—the boundary between two immiscible phases—is critical. This behavior governs its function in stabilizing emulsions, creating foams, wetting surfaces, and solubilizing poorly water-soluble compounds, which are core processes in drug delivery systems and advanced material formulation.[3][7]
Caption: Molecular structure of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.
Adsorption at the Air-Water Interface: Surface Tension Reduction
When introduced into an aqueous solution, Sodium 2-ethylhexyl 2-hydroxyethyl phosphate monomers preferentially migrate to the air-water interface to minimize the unfavorable contact between their hydrophobic tails and water. This adsorption disrupts the cohesive energy of water at the surface, thereby reducing the surface tension (γ).[8][9]
The process continues until a saturation point is reached, known as the Critical Micelle Concentration (CMC) . At the CMC, the interface is fully packed with surfactant molecules, and any further addition of surfactant leads to the spontaneous self-assembly of monomers into spherical aggregates called micelles within the bulk solution.[8][9] Above the CMC, the surface tension remains relatively constant. A lower CMC value indicates a more efficient surfactant, as less material is required to achieve the maximum surface tension reduction and initiate micellization.[10]
Experimental Protocol: Determination of CMC via Tensiometry
The relationship between surfactant concentration and surface tension is a fundamental characteristic. The Du Noüy ring or Wilhelmy plate methods are reliable techniques for measuring static surface tension.[11][12][13]
Objective: To determine the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_cmc) for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.
Equipment and Materials:
Precision Tensiometer (e.g., KRÜSS, Biolin Scientific) with a platinum Du Noüy ring or Wilhelmy plate.[12][13]
High-purity water (e.g., Type I ultrapure).
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.
High-precision analytical balance.
Volumetric flasks and pipettes.
Glass beakers, cleaned thoroughly (e.g., with piranha solution or plasma cleaning).
Magnetic stirrer and stir bars.
Procedure:
Stock Solution Preparation: Accurately prepare a concentrated stock solution of the surfactant in high-purity water (e.g., 100 mM).
Concentration Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC (e.g., from 0.001 mM to 50 mM). A logarithmic dilution series is often most efficient.
Tensiometer Calibration & Setup: Calibrate the instrument according to the manufacturer's instructions. Ensure the platinum probe is meticulously cleaned (flamed to red heat) before each measurement to remove contaminants.
Measurement:
Begin with the most dilute solution to minimize cross-contamination.
Pour the solution into a clean sample vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).
Measure the surface tension. Repeat the measurement until a stable value is obtained.
Thoroughly clean the probe and vessel before proceeding to the next concentration.
Data Analysis:
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
The resulting graph will show two distinct linear regions. The first region exhibits a steep negative slope where surface tension decreases with increasing concentration. The second region, above the CMC, is a plateau where surface tension is nearly constant.[9]
The CMC is determined from the intersection point of the two extrapolated lines from these regions. The surface tension value on the plateau is the γ_cmc.[9]
Caption: Key environmental factors that modulate surfactant adsorption behavior.
Effect of Temperature
Temperature has a more complex effect. Increasing temperature generally increases the kinetic energy of the molecules, which can oppose both adsorption and micellization. However, it can also affect the hydration of the hydrophilic and hydrophobic parts of the molecule. For many ionic surfactants, the CMC shows a U-shaped dependence on temperature, passing through a minimum at a specific point known as the Krafft temperature.
Conclusion
The adsorption of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate at air-water and oil-water interfaces is a multifaceted process governed by its unique molecular structure. Its branched hydrophobic tail and ionizable, hydrogen-bonding hydrophilic head allow for significant reduction of surface and interfacial tension. Key performance metrics such as the Critical Micelle Concentration (CMC), surface excess (Γ_max), and minimum area per molecule (A_min) can be precisely determined through tensiometry, providing a quantitative basis for formulation design. The interfacial behavior of this surfactant is highly tunable through adjustments in pH and electrolyte concentration, offering formulators a powerful lever to control properties like emulsification, wetting, and solubilization. A thorough understanding and characterization of these fundamental behaviors are paramount for leveraging the full potential of this versatile phosphate ester in advanced pharmaceutical and scientific applications.
References
Malvern Panalytical. (2018, May 18). Critical micellization temperature determination using multi-angle dynamic light scattering.
Anton Paar. Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation.
ResearchGate. Surfactant micelle characterization using dynamic light scattering.
BenchChem. Application Note: Characterization of Dioctadecyl Sulfate Micelles by Dynamic Light Scattering.
ResearchGate. Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length.
The Adsorption of Anionic Surfactants by Iron(III) and Aluminium Hydroxides.
BenchChem. An In-Depth Technical Guide to the Critical Micelle Concentration of 2-Dodecoxyethanol Phosphate.
Taylor & Francis Online. (2016, May 26). Synthesis and surface activity of mono- and diphosphate ester mixture with different alkyl chain length.
Wyvern. (2024, July 8). Measuring Surface Tension and Surfactants.
Semantic Scholar. Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review.
Muherei, M. Equilibrium Adsorption Isotherms of Anionic, Nonionic Surfactants and Their Mixtures to Shale and Sandstone. Modern Applied Science.
Waters. WP4005: Determination of critical micelle concentration by dynamic light scattering.
How to Measure Surface Tension for High-Performance Battery Manufacturing. (2025, August 19).
Adsorption of anionic surfactant at the electrode–NaClO4 solution interface. (n.d.). National Institutes of Health.
Biolin Scientific. (2023, January 10). 3 ways to measure surface tension.
ResearchGate. Adsorption of selected anionic and nonionic surfactants on the activated sludge.
Droplet Lab. (2024, August 17). Surface Tension Measurement: The Definitive Guide (2026).
Ethox Chemicals. (2024, January 4). The 411 on Phosphate Esters.
MDPI. (2024, July 8). Study of the Adsorption of Anionic Surfactants on Carbonate Rocks: Characterizations, Experimental Design, and Parameter Implementation.
UCLA Samueli School of Engineering. (1984, July 1). A review of surface tension measuring techniques, surfactants, and their implications for oxygen transfer in.
Phosphate Esters.
Silver Fern Chemical. Phosphate Esters.
ResearchGate. Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems.
SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview.
Smart Science & Technology. Parametric Evaluation on the Interfacial Tension Response of Agro-Surfactant.
Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5).
ResearchGate. Surface activity, wettability and salt tolerance of mixed systems of ecofriendly short-chain fluorocarbon phosphate surfactant and fatty alcohol polyoxyethylene ethers.
BuyersGuideChem. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate suppliers and producers.
MDPI. (2025, July 25). Adsorptive Removal Behavior of Two Activated Carbons for Bis(2-ethylhexyl) Phosphate Dissolved in Water.
PubMed. (2004, December 17). Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography.
Lubrizol. 2-Ethyl Hexyl Acid Phosphate.
Semantic Scholar. (2024, February 2). Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfact.
Application Note: Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate in Emulsion Polymerization
This Application Note is designed for researchers and process engineers in the fields of polymer chemistry and drug delivery. It details the use of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate —a specialized anionic surf...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process engineers in the fields of polymer chemistry and drug delivery. It details the use of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate —a specialized anionic surfactant with non-ionic characteristics—in emulsion polymerization.
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (SEHP-Na) represents a class of alkoxylated phosphate ester surfactants . Unlike traditional sulfates (e.g., SDS) or sulfonates, this molecule offers a hybrid electrosteric stabilization mechanism. The hydrophobic 2-ethylhexyl tail provides excellent wetting due to its branched structure, while the hydroxyethyl (ethoxy) spacer and phosphate headgroup provide robust particle anchoring and corrosion inhibition.
This guide covers its application in two distinct fields:
Pharmaceuticals: Polymeric nanoparticle synthesis (e.g., PLGA) where phosphate biocompatibility is superior to sulfonates.
Chemical Identity & Mechanism
Structural Functionality
The molecule consists of three functional domains that dictate its behavior in aqueous emulsion:
Hydrophobic Tail (2-Ethylhexyl): A branched C8 chain. The branching lowers the dynamic surface tension more effectively than linear chains, improving wetting on difficult substrates.
Spacer (2-Hydroxyethyl / Ethoxy): A short poly(ethylene oxide) unit. This provides a degree of steric hindrance, making the latex more resistant to freeze-thaw cycles and high-shear conditions compared to pure electrostatic stabilizers.
Headgroup (Phosphate): The anionic anchor. Phosphate groups have a high affinity for metal surfaces (adhesion promotion) and multivalent ions, providing "flash rust" inhibition in coating applications.
Stabilization Mechanism
In emulsion polymerization, SEHP-Na acts as the primary emulsifier. It adsorbs onto the polymer particle surface, creating an electrical double layer.
Key Advantage: Unlike sulfates, phosphate esters are resistant to hydrolysis in acidic conditions and can chemically graft onto metal oxide surfaces, improving the adhesion of the final film.
Figure 1: Structural architecture of SEHP-Na and its orientation at the polymer-water interface, providing dual stabilization.
Application: Industrial coatings, anti-corrosion primers, and adhesives.
Objective: Synthesize a 50% solids latex with high mechanical stability and low coagulum.
Materials Formulation
Component
Role
Mass (g)
Concentration (wt%)
Reactor Charge
Deionized Water
Medium
350.0
-
SEHP-Na
Surfactant
2.0
0.4% (BOTM)
Sodium Bicarbonate
Buffer
1.0
-
Monomer Pre-Emulsion
Deionized Water
Medium
150.0
-
SEHP-Na
Surfactant
8.0
1.6% (BOTM)
Styrene
Hard Monomer
250.0
50% (Monomer)
Butyl Acrylate
Soft Monomer
250.0
50% (Monomer)
Methacrylic Acid
Functional Monomer
5.0
1% (Monomer)
Initiator Feed
Ammonium Persulfate (APS)
Initiator
2.5
0.5% (BOTM)
Deionized Water
Solvent
50.0
-
(BOTM = Based on Total Monomer)
Step-by-Step Methodology
Reactor Preparation:
Charge the reactor with water, buffer, and the initial seed surfactant (SEHP-Na).
Purge with Nitrogen (
) for 20 minutes while heating to 80°C .
Scientific Note: Phosphate surfactants can be sensitive to extreme pH. The buffer (NaHCO3) maintains pH ~7-8, preventing acid shock during initiation.
Pre-Emulsion (ME) Formation:
In a separate vessel, mix water and the remaining SEHP-Na.
Slowly add monomers (Styrene/BA/MAA) under high-shear agitation (1000 RPM) for 15 minutes.
Observation: The emulsion should appear milky white and stable (no phase separation for >1 hour). SEHP-Na provides smaller droplet sizes than SDS due to the branched tail.
Seeding & Initiation:
At 80°C, add 5% of the Pre-Emulsion to the reactor.
Add 20% of the Initiator solution.
Hold for 15 minutes. Look for the "blue tint" (Tyndall effect), indicating particle nucleation.
Semi-Continuous Feed:
Feed the remaining Pre-Emulsion over 3.0 hours .
Feed the remaining Initiator solution over 3.5 hours .
Maintain temperature at 80°C ± 2°C.
Cook-down & Neutralization:
After feeds are complete, hold at 80°C for 60 minutes to consume residual monomer.
Cool to 40°C.
Adjust pH to 8.5 using Ammonia or NaOH.
Critical Step: Phosphate esters often require neutralization to reach full solubility and anionic activity.
Expected Results
Solids Content: ~50%
Particle Size: 120–150 nm (Polydispersity Index < 0.1)
Coagulum: < 0.1% (indicates excellent stabilization by SEHP-Na).
Protocol B: PLGA Nanoparticles (Drug Delivery)
Application: Biodegradable nanocarriers for hydrophobic drugs.
Objective: Use SEHP-Na as a biocompatible stabilizer to replace PVA (Polyvinyl Alcohol).
Rationale
In pharmaceutical applications, traditional surfactants like SDS can cause cellular toxicity. Phosphate esters mimic the phospholipid bilayer of cell membranes, offering improved biocompatibility.
Workflow (Emulsion-Solvent Evaporation)
Figure 2: Synthesis of PLGA nanoparticles using SEHP-Na as the stabilizer.
Methodology
Preparation: Dissolve 100 mg PLGA (50:50) and 10 mg hydrophobic drug in 3 mL Dichloromethane (DCM).
Surfactant Solution: Prepare a 1% (w/v) solution of SEHP-Na in distilled water.
Emulsification:
Add the Organic phase dropwise to 10 mL of the Aqueous SEHP-Na solution.
Sonicate at 40% amplitude for 60 seconds (on ice) to form an Oil-in-Water (O/W) emulsion.
Evaporation: Stir the emulsion magnetically at 500 RPM for 4 hours at room temperature to evaporate the DCM. The SEHP-Na anchors to the PLGA interface, preventing coalescence.
Purification: Centrifuge at 15,000 x g for 20 minutes. Wash pellets 3x with water to remove excess surfactant.
Characterization & Troubleshooting
Critical Quality Attributes (CQAs)
Parameter
Method
Acceptance Criteria
Role of SEHP-Na
Zeta Potential
ELS
< -30 mV
Phosphate headgroup provides strong negative charge for colloidal stability.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate as an Advanced Wetting Agent in Extreme pH Environments
Executive Overview & Physicochemical Profiling
In industrial formulation, surface chemistry often dictates process efficiency. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3)[1][2] is a specialized anionic phosphate ester surfactant engineered for extreme environments where conventional surfactants (like linear alkylbenzene sulfonates or standard ethoxylates) undergo hydrolysis or "salt out."
This compound is synthesized by phosphorylating a branched alcohol (2-ethylhexanol) and incorporating a 2-hydroxyethyl moiety[3]. The resulting molecular architecture delivers a trifecta of industrial benefits: rapid dynamic surface tension reduction, exceptional hydrotropic stability in high-electrolyte/alkaline solutions, and inherent metal passivation[4][5]. It is a critical additive in metalworking fluids, heavy-duty alkaline cleaners, and textile mercerization processes[4][6].
Mechanistic Insights: The Causality of Wetting and Low Foaming
To utilize this wetting agent effectively, researchers must understand the structure-function causality that governs its behavior at the liquid-solid and liquid-air interfaces.
The 2-Ethylhexyl Tail (Steric Disruption): Unlike linear alkyl chains that pack tightly at the air-water interface to form highly stable foam lamellae, the branched 2-ethylhexyl group creates significant steric hindrance. This prevents dense micellar packing, resulting in a thermodynamically unstable foam structure. Consequently, the surfactant acts as a powerful, low-foaming penetrant—a mandatory requirement for high-pressure spray applications[5].
The Phosphate Head Group (Substrate Anchoring): The anionic phosphate moiety exhibits high hydrolytic stability across a broad pH range (pH 2–14). Furthermore, it acts as a chelating anchor, adsorbing onto ferrous metal surfaces to form a protective passivation layer, thereby inhibiting flash rust during aqueous metalworking[4].
The 2-Hydroxyethyl Group (Hydrotropic Action): This polar modifier increases the hydration sphere of the molecule. In solutions with high ionic strength (e.g., 10–20% NaOH), it prevents the surfactant from reaching its cloud point, acting as a built-in hydrotrope that maintains phase stability[6][7].
Logical relationship of structure-function mechanisms in the surfactant.
Experimental Protocols: Self-Validating Systems
To empirically validate the performance of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate against standard benchmarks, the following suite of self-validating protocols is recommended. These assays are designed with internal controls to eliminate false positives caused by mechanical agitation or background water hardness.
Objective: Quantify the wetting speed in a 10% NaOH matrix.
Causality Check: A 3-gram copper hook is utilized to standardize the sinking weight, ensuring that the displacement of trapped air within the cotton skein is solely a function of the surfactant's penetration kinetics, not mechanical force.
Preparation: Prepare a 10% (w/w) NaOH solution in deionized water. Add 0.5% (w/w) of the target surfactant. Stir gently to avoid entraining air.
Equilibration: Allow the solution to equilibrate to 25°C ± 1°C in a 500 mL graduated cylinder.
Execution: Attach a 5.0 g standard unboiled cotton skein to a 3.0 g copper hook using a fine thread.
Measurement: Drop the skein into the cylinder. Start the stopwatch the moment the skein enters the liquid. Stop the timer the exact moment the skein relaxes and sinks to the bottom.
Validation: Run a blank (10% NaOH with no surfactant). The blank must exceed 300 seconds to validate the baseline hydrophobicity of the skein.
Objective: Confirm the steric hindrance-induced low-foam profile.
Preparation: Prepare a 0.1% active surfactant solution in standard hard water (300 ppm CaCO₃) at 25°C.
Apparatus Setup: Fill the lower receiver of the Ross-Miles apparatus with 50 mL of the solution to create a liquid landing pad (preventing air-entrainment from dry glass impacts).
Execution: Release 200 mL of the surfactant solution from the upper pipette (70 cm drop height) into the receiver.
Data Capture: Record the foam height in millimeters immediately upon completion of the drop (
) and after 5 minutes ().
Causality Check: A rapid collapse between
and confirms that the branched 2-ethylhexyl tail is successfully disrupting micellar lamellae stability.
Protocol C: Ferrous Metal Passivation (Cast Iron Chip Assay)
Objective: Evaluate secondary anti-corrosion benefits critical for metalworking fluids[4].
Preparation: Place 5 grams of pre-cleaned, degreased cast iron chips onto a standard filter paper inside a petri dish.
Dosing: Pipette 5 mL of a 1.0% aqueous surfactant solution evenly over the chips.
Incubation: Cover the dish and incubate at room temperature for 24 hours at 50% relative humidity.
Evaluation: Remove the chips and inspect the filter paper for rust staining. Score from 1 (severe rust staining) to 5 (no rust, pristine paper).
Experimental workflow for validating wetting, foaming, and anti-corrosion properties.
Quantitative Data Synthesis
The following table synthesizes expected performance metrics of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate against standard industry benchmarks. The data highlights the unique capability of the phosphate ester to maintain efficacy in harsh alkaline conditions where traditional wetting agents fail or produce unmanageable foam.
Surfactant Type
Phase Stability (10% NaOH)
Wetting Time (Draves, seconds)
Initial Foam Height (, mm)
Foam Height ( min, mm)
Corrosion Score (1-5)
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Clear / Stable
< 15
45
< 5
5 (No Rust)
Sodium Lauryl Sulfate (SLS)
Cloudy / Salts Out
> 300 (Failed)
140
125
1 (Severe Rust)
Nonylphenol Ethoxylate (NPE-9)
Phase Separation
> 300 (Failed)
110
90
2 (Moderate Rust)
Linear Alkylbenzene Sulfonate (LAS)
Hazy / Unstable
85
160
145
1 (Severe Rust)
Note: The rapid drop in foam height from 45 mm to < 5 mm for the phosphate ester validates its utility in high-agitation systems like continuous metal spray washing.
References
EXOfos PA-080S- phosphoric ester, additive to base oils and lubricants. PCC GROUP. URL:[Link][4]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate as an Advanced Anionic O/W Emulsifier in Cosmetic Formulations
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (SEHP) is a high-performance, anionic phosphate ester surfactant utilized in modern cosmetic chemistry[1]. By mimicking the natural phospholipid bilayer of human skin, SEHP offers exceptional dermatological compatibility while providing robust stabilization for complex oil-in-water (O/W) emulsions[2]. This application note details the physicochemical mechanisms, formulation parameters, and validated experimental protocols required to engineer highly stable, biomimetic cosmetic emulsions using SEHP.
Physicochemical Profiling & Mechanistic Insights
Molecular Architecture & Causality:
The superior emulsifying capacity of SEHP[3] is a direct consequence of its specific molecular geometry and ionic character:
Steric Hindrance via Branched Alkyl Chain: Linear alkyl phosphates often suffer from long-term instability due to the precipitation of rigid β-crystals. The branched 2-ethylhexyl tail of SEHP introduces critical steric bulk, which suppresses β-crystal formation and strongly favors the assembly of a flexible, highly stable α-gel (lamellar liquid crystalline) network at the oil-water interface[4].
Biomimetic Hydrophilic Headgroup: The phosphate moiety is chemically analogous to skin phospholipids (e.g., ceramides and lecithins), ensuring seamless integration with the stratum corneum[2]. The 2-hydroxyethyl group enhances hydrogen bonding with the continuous aqueous phase, while the sodium counterion ensures rapid dissociation[3]. This dissociation yields a strong anionic charge, generating potent electrostatic repulsion between oil droplets to prevent coalescence[5].
Barrier Reinforcement: Upon application, the anionic phosphate structure forms a homogeneous, matte, hydrophobic film on the skin surface, imparting water resistance and protecting against environmental pollutants[6].
Mechanistic pathway of SEHP-mediated O/W emulsion stabilization via liquid crystal formation.
Formulation Guidelines & System Parameters
To build a self-validating emulsion system, formulators must respect the phase behavior of SEHP. Its performance is highly dependent on pH and the presence of structural co-emulsifiers.
pH Dependency: The pKa of the phosphate group dictates that the formulation must be maintained at a pH of 5.5–7.5. This ensures the phosphate is adequately ionized (in its mono-salt form) to maximize electrostatic repulsion and skin mildness[5].
Synergistic Co-emulsifiers: Pairing SEHP with low-HLB fatty alcohols (e.g., Cetearyl Alcohol or Behenyl Alcohol) acts as a structural reinforcing agent. The fatty alcohol intercalates between the SEHP molecules at the interface, tightening the lamellar packing, reducing surface tension, and increasing the viscosity of the external phase[4][7].
Table 1: Optimal Formulation Parameters for SEHP O/W Emulsions
Parameter
Optimal Range
Mechanistic Rationale
SEHP Concentration
1.0% – 3.0% w/w
Sufficient to form a continuous monolayer without excessive foaming[7].
Oil Phase Load
10% – 30% w/w
Supports high-lipid systems, including UV filters and silicones[4].
Fatty Alcohol Ratio
1:1 to 2:1 (Alcohol:SEHP)
Intercalates with SEHP to form a stable α-gel lamellar network[4][7].
Optimal pH
5.5 – 7.5
Maintains the phosphate group in its active, ionized mono-salt state[5].
Electrolyte Tolerance
Low to Moderate (<0.5%)
High salt concentrations can shield the anionic charge, reducing repulsion.
Experimental Protocol: Preparation of a Biomimetic High-Stability O/W Emulsion
Trustworthiness & Causality: This protocol utilizes a hot-process phase inversion technique. Heating ensures the complete melting of lipid components and the proper hydration of the SEHP headgroup, while controlled cooling guarantees the formation of the desired liquid crystalline structure.
Step-by-Step Methodology:
Aqueous Phase Preparation: Disperse 1.5% w/w SEHP in deionized water. Add water-soluble humectants (e.g., Glycerin 3.0%). Heat to 75°C.
Causality: Hydrating SEHP in the water phase prior to emulsification ensures the phosphate groups are fully ionized and ready to rapidly migrate to the oil-water interface during homogenization.
Oil Phase Preparation: Combine 15% w/w mixed lipids (e.g., Caprylic/Capric Triglyceride, Squalane) with 2.0% w/w Cetearyl Alcohol. Heat to 75°C.
Causality: Cetearyl alcohol requires heating above its melting point to become fluid enough to co-crystallize with SEHP during the cooling phase[7].
Emulsification: Slowly add the Oil Phase to the Aqueous Phase under high-shear homogenization (e.g., 5000 RPM for 5 minutes) while maintaining 75°C.
Causality: High shear reduces the initial oil droplet size (Sauter mean diameter < 2 µm), exponentially increasing the surface area for SEHP adsorption and interfacial film formation[7].
Cooling & Structuring: Switch to low-shear planetary mixing and cool the batch to 40°C at a controlled rate of 1°C/min.
Causality: Controlled, gradual cooling allows the SEHP and fatty alcohols to organize into a highly ordered α-gel lamellar network rather than precipitating out randomly, which would compromise stability[4].
Neutralization & Active Addition: Adjust pH to 6.0 using a dilute Citric Acid or NaOH solution if necessary. Add heat-sensitive actives and preservatives below 40°C.
Step-by-step workflow for hot-process O/W emulsification using SEHP.
Performance Evaluation & Quality Control
To ensure the formulated emulsion operates as a self-validating system, the following Quality Control (QC) metrics must be evaluated 24 hours post-emulsification.
Table 2: Quality Control Metrics for SEHP Emulsions
QC Metric
Target Value
Analytical Method
Causality / Implication
Droplet Size (D[4,3])
< 3.0 µm
Laser Diffraction
Confirms sufficient shear and adequate SEHP interfacial coverage.
Zeta Potential
< -30 mV
Electrophoretic Light Scattering
Validates the presence of a strong anionic charge for electrostatic repulsion.
Viscosity
10,000 - 30,000 cP
Brookfield Viscometer (Spindle 4, 10 RPM)
Indicates successful formation of the α-gel lamellar network.
Centrifugation
No phase separation
3000 RPM for 30 minutes
Accelerated stress test proving the mechanical strength of the interfacial film.
NIH Global Substance Registration System (GSRS). "SODIUM 2-ETHYLHEXYL 2-HYDROXYETHYL PHOSPHATE". nih.gov. 3
Greengredients. "STABILGREEN® K - Co-emulsifying stabilizing system". greengredients.it. 2
Mingya New Materials. "C20-22 Alkyl Phosphate(and)Stearyl Phosphate(and)Behenyl Alcohol". ycmingya.com. 7
Google Patents. "US7238652B2 - Personal care compositions comprising alkyl phosphate surfactants and selected weak acid auxiliary agents". google.com. 5
Hyomen. "Liquid Crystal and α-gel-Based Emulsion and Soft Gel formulations". hyomen.org. 4
Ataman Kimya. "EMULSIPHOS". atamanchemicals.com.
SOFW. "Home Care / Skin Care Emulsifiers". sofw.com.6
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Methodologies for Incorporating Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate into Nanomaterials
Prepared by: Senior Application Scientist
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (NaEHHEP) is a highly specialized, amphiphilic anionic surfactant characterized by a phosphate ester headgroup and branched aliphatic tails. In the rapidly evolving field of nanotechnology, NaEHHEP has emerged as a critical excipient for overcoming two major formulation hurdles: the "polycation dilemma" in mucosal drug delivery and the colloidal instability of metallic nanoparticles in nonpolar media. This application note details the mechanistic rationale and provides validated, step-by-step protocols for integrating NaEHHEP into Lipid Nanoparticles (LNPs) via microfluidics and into metallic nanodispersions via reverse-micelle nanoreactors.
Mechanistic Rationale: The "Why" Behind the Chemistry
As an application scientist, it is crucial to understand that excipient selection is never arbitrary; it is dictated by molecular causality. NaEHHEP offers three distinct physicochemical advantages:
Enzyme-Responsive Charge Conversion: Cationic LNPs are notorious for becoming trapped in negatively charged mucosal networks (e.g., intestinal or respiratory tracts), severely limiting bioavailability. Coating cationic LNPs with the anionic phosphate ester of NaEHHEP neutralizes the surface charge, enabling rapid mucus penetration. Upon reaching the epithelial cell layer, membrane-bound Alkaline Phosphatase (AP) cleaves the phosphate ester bond, shedding the coating and revealing the cationic surface necessary for cellular uptake and endosomal escape[1][2].
Steric Hindrance via Branched Tails: The 2-ethylhexyl and 2-hydroxyethyl groups provide significant steric bulk. When coordinated to a nanoparticle surface, these branched tails extend into the solvent, creating a dense steric barrier that prevents van der Waals-induced agglomeration[3].
High-Affinity Metal Coordination: The phosphate headgroup acts as a potent Lewis base, forming strong coordinate covalent bonds with transition metal surfaces (e.g., Copper, Silver, Manganese Oxide). This allows NaEHHEP to act as an exceptional capping agent, shifting the zeta potential to highly negative values and ensuring long-term colloidal stability in oil or nonpolar dispersions[3][4].
Methodology I: Microfluidic Formulation of Charge-Converting LNPs
This protocol utilizes a dual-chip microfluidic system to first synthesize cationic LNPs and subsequently coat them inline with NaEHHEP. This continuous-flow method ensures high reproducibility, low polydispersity, and precise control over the coating density[2][5].
Step-by-Step Protocol
Phase 1: Reagent Preparation
Lipid Phase: Dissolve the lipid mixture (DSPC, Cholesterol, PEG-Lipid, and a cationic lipid such as DOTAP) in absolute ethanol at a total lipid concentration of 12.5 mM.
Aqueous Payload Phase: Dissolve the nucleic acid payload (e.g., mRNA or siRNA) in 50 mM citrate buffer (pH 4.0).
Coating Phase: Prepare a 5% (m/V) aqueous solution of NaEHHEP in distilled water.
Phase 2: Dual-Chip Microfluidic Mixing
Primary LNP Synthesis (Chip 1): Inject the Lipid Phase and Aqueous Payload Phase into a staggered herringbone microfluidic mixer. Set the Flow Rate Ratio (FRR) to 5:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min. This rapid chaotic mixing induces the self-assembly of cationic LNPs.
Inline Coating (Chip 2): Direct the effluent from Chip 1 (containing the bare cationic LNPs) into a second herringbone microfluidic chip. Introduce the NaEHHEP Coating Phase via a third inlet.
Coating Parameters: Set the FRR for Chip 2 to 10:1 (LNP stream : NaEHHEP stream) with a TFR of 3300 µL/min. The anionic phosphate groups will electrostatically anchor to the cationic LNP surface, while the lipophilic tails intercolate into the lipid shell[2].
Phase 3: Purification and Validation
Dialysis: Dialyze the coated LNPs against 1X PBS (pH 7.4) for 24 hours using a 100 kDa MWCO cassette to remove unreacted surfactant and ethanol.
Cleavage Assay (Self-Validation): To verify the charge-reversal mechanism, incubate an aliquot of the coated LNPs with isolated Alkaline Phosphatase (30 IU/mL) at 37°C for 60 minutes. Measure the Zeta Potential before and after incubation. A successful formulation will shift from ~0 mV back to > +30 mV[2][6].
Microfluidic synthesis workflow of NaEHHEP-coated LNPs and subsequent enzymatic charge reversal.
Methodology II: Reverse Micelle Nanoreactors for Metallic Nanoparticles
Synthesizing highly monodisperse metallic nanoparticles (e.g., Copper or Silver) that remain stable in nonpolar environments (like lubricants or specialized organic solvents) is notoriously difficult due to rapid oxidation and agglomeration. NaEHHEP acts as an excellent surfactant to form water-in-oil (w/o) microemulsions, creating "nanoreactors" that confine the reduction process and immediately cap the resulting particles[3][4].
Step-by-Step Protocol
Phase 1: Microemulsion Formation
Organic Phase: Dissolve NaEHHEP (0.1 M) in a nonpolar solvent such as polyalphaolefin (PAO) oil or isooctane. Stir vigorously for 15 minutes.
Aqueous Precursor: Dissolve the metal salt (e.g., 0.05 M CuCl₂ or AgNO₃) in deionized water.
Emulsification: Dropwise, add the aqueous precursor to the organic phase under high-shear homogenization (10,000 rpm) to form a thermodynamically stable w/o microemulsion. The NaEHHEP molecules will orient their hydrophilic phosphate heads inward around the aqueous droplets, with their branched tails extending into the oil.
Phase 2: In-Situ Reduction and Capping
Reduction: Prepare a fresh, ice-cold aqueous solution of Sodium Borohydride (NaBH₄, 0.2 M). Inject this reducing agent directly into the microemulsion under continuous stirring (800 rpm) under an inert Argon atmosphere.
Reaction Kinetics: The reduction of metal ions occurs exclusively within the aqueous core of the reverse micelles. As the zero-valent metal nanoparticles form, the phosphate headgroups of NaEHHEP immediately coordinate to the metal surface.
Maturation: Allow the reaction to proceed in the dark for 2 hours at room temperature to ensure complete reduction and surface passivation.
Phase 3: Purification
Precipitate the capped nanoparticles by adding an excess of a polar antisolvent (e.g., acetone or ethanol).
Centrifuge at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in fresh PAO oil or hexane. The resulting dispersion will exhibit profound colloidal stability due to the massive electrostatic repulsion and steric hindrance provided by the NaEHHEP ligand shell[3].
Mechanism of NaEHHEP-mediated reverse micelle nanoreactors for metallic nanoparticle synthesis.
Quantitative Data Summary
The following table summarizes the expected physicochemical shifts when incorporating NaEHHEP into the aforementioned nanomaterial systems. These metrics serve as critical quality attributes (CQAs) for protocol validation.
Nanomaterial System
Formulation State
Z-Average Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
DOTAP-based LNP
Uncoated (Chip 1 Effluent)
105 - 115
< 0.20
+40.0 to +48.0
DOTAP-based LNP
NaEHHEP Coated (Chip 2)
135 - 145
< 0.25
-5.0 to +5.0
DOTAP-based LNP
Post-Alkaline Phosphatase
130 - 140
< 0.30
+30.0 to +38.0
Copper Nanoparticles
Uncoated (Aqueous Control)
> 500 (Agglomerated)
> 0.60
-10.0 to -15.0
Copper Nanoparticles
NaEHHEP Capped (Oil Phase)
10 - 25
< 0.15
-35.0 to -45.0
Data synthesized from microfluidic LNP charge-conversion studies[2] and tribological evaluations of phosphate-ester capped copper nanodispersions[3].
References
Size Shifting of Solid Lipid Nanoparticle System Triggered by Alkaline Phosphatase for Site Specific Mucosal Drug Delivery. European Journal of Pharmaceutics and Biopharmaceutics. 1
Design of charge converting lipid nanoparticles via a microfluidic coating technique. Drug Delivery and Translational Research. 2
Colloidal stability mechanism of copper nanomaterials modified by bis(2-ethylhexyl) phosphate dispersed in polyalphaolefin oil as green nanolubricants. Journal of Colloid and Interface Science. 3
Metal nanoparticle formation in oil media using di(2-ethylhexyl) phosphoric acid (HDEHP). ResearchGate / Physical Chemistry Chemical Physics. 4
Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach. Journal of Nanobiotechnology. 5
Utilizing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in corrosion inhibition studies
Title: Application Note: Utilizing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in Aqueous Corrosion Inhibition Studies Target Audience: Researchers, materials scientists, and formulation engineers in the chemical and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Utilizing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in Aqueous Corrosion Inhibition Studies
Target Audience: Researchers, materials scientists, and formulation engineers in the chemical and drug development sectors.
Introduction & Mechanistic Overview
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) is a highly specialized anionic phosphate ester surfactant[1]. While traditional dialkyl phosphates are widely recognized for their boundary lubrication and anti-wear properties in non-polar environments, the molecular architecture of this specific compound is engineered for aqueous systems. The inclusion of the 2-hydroxyethyl moiety and the sodium counter-ion significantly alters the molecule's amphiphilic balance, enhancing its solubility in water-based metalworking fluids, cooling systems, and marine applications without the need for volatile co-solvents[2].
Causality of the Inhibition Mechanism:
The corrosion inhibition of phosphate esters on ferrous metals is driven by a synergistic, two-step surface interaction.
Adsorption & Passivation: The highly electronegative phosphate head group undergoes rapid physisorption onto the positively charged anodic sites of the metal surface. This is followed by chemisorption, where the phosphate group reacts with oxidized iron species (Fe²⁺/Fe³⁺) to form a cohesive, insoluble iron (III) phosphate passivation layer[3].
Steric Barrier Formation: Concurrently, the branched 2-ethylhexyl tails orient themselves away from the metal surface. This creates a dense, hydrophobic steric barrier that effectively excludes water molecules, dissolved oxygen, and aggressive anions (such as Cl⁻) from reaching the metal substrate[4].
Lateral Stability: The 2-hydroxyethyl group provides secondary hydrogen bonding between adjacent inhibitor molecules, increasing the lateral stability and packing density of the self-assembled monolayer.
Substrate: S355 Carbon Steel coupons (Composition: C ≤ 0.23%, Mn ≤ 1.60%, Si ≤ 0.50%, P ≤ 0.025%, S ≤ 0.025%, balance Fe).
Test Solution: 3.5% wt/v NaCl in deionized water (simulated seawater environment).
Solvents: Acetone and absolute ethanol (for analytical degreasing).
Experimental Protocols
Self-Validating Design: This protocol utilizes a combination of Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). EIS provides non-destructive, steady-state monitoring of the film's resistance, while PDP validates the anodic/cathodic inhibition mechanism.
Protocol A: Preparation of the Working Electrode
Solder an insulated copper wire to one face of the S355 carbon steel coupon to establish electrical contact.
Embed the coupon in chemically inert epoxy resin, leaving exactly 1.0 cm² of surface area exposed to the electrolyte.
Causality of Grinding: Mechanically abrade the exposed surface using silicon carbide (SiC) paper sequentially from 400 to 2000 grit. This stepwise reduction in surface roughness ensures uniform electrochemical reactivity, removes native oxides, and promotes reproducible inhibitor adsorption.
Rinse thoroughly with deionized water, degrease ultrasonically in acetone for 5 minutes, dry under a stream of cold nitrogen, and transfer immediately to the test cell to prevent flash rusting.
Protocol B: Inhibitor Formulation and Immersion
Prepare a stock solution of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (10,000 ppm) in deionized water. The sodium salt form ensures complete dissolution[2].
Dilute the stock into the 3.5% NaCl test solution to yield working concentrations of 100, 300, and 500 ppm.
Immerse the prepared carbon steel electrodes in the respective solutions. Allow a 45-minute Open Circuit Potential (OCP) stabilization period.
Validation Step: Do not proceed to active testing until the OCP drift is less than 2 mV/10 min. This confirms that the system has reached a steady-state adsorption equilibrium.
Protocol C: Electrochemical Measurements
Set up a standard three-electrode cell: the carbon steel working electrode, a saturated calomel reference electrode (SCE), and a platinum mesh counter electrode.
EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, scanning from 100 kHz down to 10 mHz. Why 10 mV? This small amplitude ensures the system remains in a linear pseudo-steady state and does not physically disrupt the delicate adsorbed inhibitor film.
Potentiodynamic Polarization: Following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s. Extract the corrosion current density (
) via Tafel extrapolation.
Data Presentation
The efficacy of the inhibitor is quantified by the Inhibition Efficiency (IE%), calculated from both the charge transfer resistance (
) and the corrosion current density ().
Table 1: Electrochemical Parameters of S355 Carbon Steel in 3.5% NaCl with varying concentrations of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate at 25°C.
Inhibitor Conc. (ppm)
(mV vs SCE)
(µA/cm²)
(Ω·cm²)
(µF/cm²)
IE (%) from EIS
IE (%) from PDP
Blank (0)
-650
45.2
52
120.5
--
--
100
-630
12.5
210
65.2
75.2%
72.3%
300
-615
4.8
580
35.0
91.0%
89.4%
500
-605
1.9
1450
18.4
96.4%
95.8%
Data Interpretation: The anodic shift in
(up to +45 mV) classifies this compound as a mixed-type inhibitor with predominant anodic control. The significant decrease in double-layer capacitance () from 120.5 to 18.4 µF/cm² confirms the replacement of high-dielectric water molecules by the bulky, low-dielectric 2-ethylhexyl groups at the metal/solution interface.
Mandatory Visualizations
Fig 1: Mechanistic pathway of surface passivation and hydrophobic barrier formation by the phosphate ester.
Fig 2: Standardized experimental workflow for evaluating electrochemical corrosion inhibition.
References
Global Substance Registration System (GSRS) - NIH. "Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3)." U.S. Food and Drug Administration / NIH.
URL:[Link] (Indexed via[1])
PCC Group. "ROKAfos 385 - Sodium salt phosphorus ester (Ethoxylated 2-ethylhexyl alcohol)." PCC Group Product Portal.
URL:[Link] (Indexed via[2])
University of Cambridge. "Corrosion inhibition of steel in seawater through surface phosphate formed from oil." Department of Chemistry, University of Cambridge.
URL: [Link] (Indexed via[3])
NCATS Inxight Drugs. "Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (UNII: BWH6GEY6VN)." National Center for Advancing Translational Sciences.
URL:[Link] (Indexed via[5])
PCC Group. "EXOfos PA-080S - Phosphoric ester, additive to base oils and lubricants." PCC Group Product Portal.
URL:[Link] (Indexed via[4])
Technical Support Center: Purification of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Welcome to the technical support center for the purification of technical grade Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who req...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of technical grade Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity grade of this reagent for their experiments. Technical grade materials often contain a variety of impurities from the manufacturing process that can interfere with sensitive applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your research.
The purification strategies detailed here are based on established principles for refining organophosphorus compounds, particularly acidic phosphate esters like the closely related and well-documented di-(2-ethylhexyl)phosphoric acid (D2EHPA).[1][2][3] While direct literature for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is sparse, the underlying chemical principles of partitioning based on polarity and acidity are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What impurities are typically present in technical grade Sodium 2-ethylhexyl 2-hydroxyethyl phosphate?
A1: Based on the synthesis of analogous organophosphate esters, technical grade material can be expected to contain several process-related impurities.[1][2] These often include:
Unreacted Starting Materials: 2-ethylhexanol and ethylene glycol.
Related Phosphate Esters: Mono(2-ethylhexyl) phosphoric acid, mono(2-hydroxyethyl) phosphoric acid, and the neutral tri-ester, tris(2-ethylhexyl) phosphate.
Inorganic Phosphate: Residual phosphoric acid from the synthesis process.
Other Byproducts: Inert materials or organic-soluble residues from the manufacturing process.[1][3]
Q2: Why is purification necessary for my application?
A2: Impurities can have significant detrimental effects on research applications. For instance, in drug development or formulation, uncharacterized impurities can affect product stability, solubility, and biological activity. In separation sciences, where this compound might be used as a surfactant or ion-pairing agent, impurities can lead to poor reproducibility, baseline noise in chromatography, and unpredictable phase behavior.[4][5] High purity is essential for generating reliable and interpretable data.
Q3: What is the primary principle behind the liquid-liquid extraction purification method described here?
A3: The method leverages the difference in solubility and partitioning behavior between the desired sodium salt and the common impurities. Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is an anionic surfactant, making it soluble in an aqueous phase.[1] In contrast, neutral impurities like unreacted 2-ethylhexanol and tri-ester byproducts are significantly more soluble in non-polar organic solvents (e.g., hexane, petroleum ether). By dissolving the technical grade material in an aqueous solution and washing it with a non-polar organic solvent, we can effectively extract these neutral impurities into the organic phase, leaving the purified salt in the aqueous phase.[3]
Q4: Can I use chromatography for purification?
A4: Yes, chromatography is an excellent method for achieving very high purity, especially on a smaller, analytical scale. Techniques like column chromatography with silica gel or a suitable ion-exchange resin can separate compounds based on fine differences in polarity and charge.[6][7] However, liquid-liquid extraction is often preferred for larger-scale purifications due to its simplicity, scalability, and lower cost.
Troubleshooting Guide
Problem 1: Persistent emulsion formation during liquid-liquid extraction.
Cause: The surfactant nature of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate can lead to the formation of stable emulsions at the aqueous-organic interface, making phase separation difficult. High concentrations of the compound or vigorous shaking can exacerbate this issue.
Solution:
Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a tight emulsion.
Brine Wash: Add a small amount of a saturated sodium chloride (NaCl) solution to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase and destabilizing the micellar structures at the interface.
Centrifugation: For small volumes, transferring the mixture to centrifuge tubes and spinning at a low speed (e.g., 1000-2000 rpm) for 5-10 minutes can effectively break the emulsion.
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity and stability of the emulsion, aiding separation.
Problem 2: Final product purity is low, with evidence of organic, non-polar contaminants.
Cause: Insufficient washing with the non-polar organic solvent. A single wash may not be enough to remove all neutral impurities, especially if they are present in high concentrations.
Solution:
Increase Wash Volume/Frequency: Perform multiple extractions with the non-polar solvent (e.g., 3-4 washes with hexane or petroleum ether).[3] Multiple washes with smaller volumes are more effective than a single wash with a large volume.
Change the Solvent: If hexane is not effective, try a slightly more polar solvent like diethyl ether or dichloromethane for the wash, but be aware this may slightly increase the loss of the desired product into the organic phase.
Check Your Starting Material: Ensure the technical grade material is fully dissolved in the aqueous phase before beginning the extraction. Any undissolved material will not be effectively purified.
Problem 3: The final product shows the presence of acidic impurities (e.g., mono-esters).
Cause: The standard liquid-liquid extraction protocol is excellent for removing neutral impurities but less effective against other acidic phosphate esters. Mono-esters are also water-soluble as sodium salts and will remain in the aqueous phase.
Solution:
Acidification and Re-extraction: This is a more advanced technique. Carefully acidify the purified aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2. This converts the sodium salt back to its acidic form. The acidic phosphate ester can then be extracted into an organic solvent (e.g., diethyl ether). The different acidic strengths of the di-ester and mono-ester may allow for selective partitioning, though this can be complex.[1]
Precipitation Method: An alternative purification route involves precipitating the phosphate ester as a metal salt. For the related compound D2EHPA, a method using copper hydroxide has been described.[8][9] A similar approach could be developed where the copper salt of 2-ethylhexyl 2-hydroxyethyl phosphate is selectively precipitated, isolated, and then converted back to the sodium salt.
Preparative Chromatography: For the highest purity, preparative column chromatography is the most effective method to separate structurally similar acidic compounds.
Problem 4: The yield of the purified product is very low.
Cause: This could be due to several factors, including significant loss of the product into the organic wash phase or incomplete recovery from the aqueous phase.
Solution:
Optimize pH: Ensure the pH of the aqueous solution is sufficiently basic (pH 9-11) during the organic wash. This maintains the phosphate in its salt form, maximizing its aqueous solubility and minimizing its partitioning into the non-polar organic phase.
Avoid Overly Polar Wash Solvents: Stick to highly non-polar solvents like hexane or petroleum ether for the initial purification steps. Using solvents like ethyl acetate or dichloromethane for washing will lead to greater product loss.
Efficient Recovery: When recovering the product (e.g., by evaporating the water), ensure conditions are not too harsh. High heat can potentially lead to degradation. Lyophilization (freeze-drying) is a gentle alternative to rotary evaporation for obtaining the final solid product.
Purification Protocols & Workflow
Decision Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the required purity level and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove neutral, organic-soluble impurities and is suitable for obtaining a product of >95% purity.
Dissolution: Dissolve a known quantity of the technical grade material in DI water to create an approximately 10-15% (w/v) solution.
pH Adjustment: Adjust the pH of the aqueous solution to 9-10 using the 1 M NaOH solution. This ensures the phosphate group is fully deprotonated and the compound remains in the aqueous phase.
First Extraction (Wash): Transfer the aqueous solution to a separatory funnel. Add an equal volume of hexane.
Mixing: Stopper the funnel and gently invert it 15-20 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
Phase Separation: Allow the layers to separate fully. The top layer is the organic (hexane) phase containing neutral impurities, and the bottom is the aqueous phase with the desired product.
Collection: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer.
Repeat Washing: Return the aqueous phase to the separatory funnel and repeat the wash with fresh hexane (steps 3-6) at least two more times. Three washes are typically sufficient to remove the majority of neutral impurities.[3]
Final pH Adjustment: After the final wash, check the pH of the aqueous solution. If necessary, adjust to a neutral pH (~7.0) with dilute HCl.
Product Recovery: Remove the water from the purified aqueous solution to obtain the final product. This can be done using a rotary evaporator under reduced pressure or by freeze-drying (lyophilization) for a fluffy, solid product.
Purity Analysis: Assess the purity of the final product using appropriate analytical techniques, such as titration or chromatography (GC, HPLC).[2][7]
Summary of Purification Methods and Expected Purity
Purification Method
Key Principle
Impurities Removed
Typical Purity Achieved
Scale
Liquid-Liquid Extraction
Partitioning between aqueous and non-polar organic phases.[1][3]
Selective precipitation of the phosphate ester as an insoluble metal salt.[8]
Primarily neutral impurities and some polar non-complexing impurities.
>98%
Lab Scale
Column Chromatography
Differential adsorption and elution from a stationary phase.[6]
All impurity types, including structurally similar acidic esters.
>99%
Analytical to Prep
References
Lanjewar RB, Chutke NL, Lanjewar MR. Isolation of Organophosphorus Pesticides from Biological Material by Accelerated Solvent Extractor (ASE-200) and its Determination by Gas Chromatographic Method. Int. Res. J. of Sci. & Engg. 2014;2(2):63-67. Available from: [Link]
Bieleski RL. Analysis of Phosphate Esters in Plant Material. Extraction and Purification. Anal Biochem. 1964;9:427-38. Available from: [Link]
El-Nadi, Y.A., Awwad, N.S., Nayl, A.A. et al. Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. J. Chem. 2024. Available from: [Link]
Jullakan S, Bunkoed O. Solvent-assisted dispersive liquid-solid phase extraction of organophosphorus pesticides using a polypyrrole thin film-coated porous composite magnetic sorbent prior to their determination with GC-MS/MS. Mikrochim Acta. 2020;187(12):677. Available from: [Link]
Kumar, A., Gautam, S., Kumar, J. et al. Purification and characterization of acid phosphatase from Macrotyloma uniflorum seeds. J Food Sci Technol. 2018;55:1049–1057. Available from: [Link]
Horn, H. et al. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them. European Patent 0025720. 1981.
Stepka, W., & Cheney, R. H. PAPER CHROMATOGRAPHIC SEPARATION OF SOME: BIOLOGICALLY IMPORTANT PHOSPHATE ESTERS. Canadian Journal of Chemistry. 1953;31(10):966-972. Available from: [Link]
Sivaraman, N. Organophosphonate ligands in solvent extraction: insights from experiment and theory. INIS. 2017. Available from: [Link]
Grymonprez, B., Lommelen, R., Bussé, J., Binnemans, K., & Riaño, S. Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology. 2024;333:125846. Available from: [Link]
Murashova, N. M. Self-organizing structures of sodium bis-(2-ethylhexyl)phosphate and lecithin in water-oil-surfactant systems. D. Mendeleev University of Chemical Technology of Russia. 2021. Available from: [Link]
Leodidis, E. B., & Hatton, T. A. Protein extraction using the sodium bis(2-ethylhexyl) phosphate (NaDEHP) reverse micellar system. Biotechnol Bioeng. 1996;50(2):203-6. Available from: [Link]
Global Substance Registration System. SODIUM 2-ETHYLHEXYL 2-HYDROXYETHYL PHOSPHATE. Available from: [Link]
Partridge, J. A., & Jensen, R. C. Method for purification of di-(2-ethyl-hexyl) phosphoric acid. US Patent 3641226A. 1972.
Schmitt, J. M., & Blake, C. A., Jr. Purification of Di(2-ethylhexyl) Phosphoric Acid. Oak Ridge National Laboratory. 1957. Available from: [Link]
United States Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. 1992. Available from: [Link]
Feske, E. L. Process for purification of phosphate esters. KR20040060844A. 2004.
Tumanova, A. N., et al. Structuring in extraction systems of di(2-ethylhexyl)phosphoric acid and metal compounds. Russian Journal of Inorganic Chemistry. 2014;59(9):1096-1102. Available from: [Link]
ChemGulf. How do phosphates influence the crystallization of salts? 2025. Available from: [Link]
McDowell, W. J., Perdue, P. T., & Case, G. N. Purification of di(2-ethylhexyl)phosphoric acid. Journal of Inorganic and Nuclear Chemistry. 1976;38(11):2127-2129. Available from: [Link]
Ataman Kimya. 2-ETHYLHEXYL PHOSPHATE. Available from: [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). 2-Ethylhexyl phosphates - Draft evaluation statement. 2024. Available from: [Link]
Samoilov, S. G., et al. Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof. RU2421460C2. 2011.
Niacet. TYPICAL PROPERTIES Active Ingredient Sodium 2-Ethylhexyl Sulfate. Available from: [Link]
HELCOM. Tris(2-ethylhexyl) phosphate (TEHP). 2023. Available from: [Link]
Technical Support Center: Optimizing pH Levels for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate Stability
Welcome to the Technical Support Portal for (UNII: BWH6GEY6VN)[1],[2]. Designed for formulation scientists and drug development professionals, this guide addresses the critical thermodynamic and kinetic factors governing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Portal for (UNII: BWH6GEY6VN)[1],[2]. Designed for formulation scientists and drug development professionals, this guide addresses the critical thermodynamic and kinetic factors governing the hydrolytic and physical stability of this mixed alkyl phosphate ester surfactant.
Section 1: Mechanistic Q&A and Troubleshooting
Q1: Why does pH critically affect the hydrolytic and physical stability of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate?Expert Answer: The stability of this excipient is governed by the protonation state of its central phosphate group and its susceptibility to nucleophilic attack. As an anionic surfactant, its amphiphilic nature relies on the negative charge of the phosphate headgroup.
At low pH (< 4.0): The phosphate group undergoes protonation. This neutralizes the anionic charge, drastically reducing its hydrophilicity. The causality here is thermodynamic: the loss of electrostatic repulsion between surfactant micelles leads to coacervation, phase separation, or precipitation. Furthermore, highly acidic environments catalyze the hydrolysis of the ester bond, cleaving the 2-ethylhexyl or 2-hydroxyethyl chains.
At neutral pH (6.0 - 8.0): The molecule exists in its partially neutralized form. In this state, , resisting drastic pH shifts and maintaining micellar integrity[3].
At high pH (> 10.0): While phosphate esters exhibit compared to sulfate esters[4], extreme alkalinity can induce base-catalyzed hydrolysis via hydroxide (
) nucleophilic attack on the phosphorus center.
Q2: My formulation exhibits phase separation and turbidity when the pH drops below 4.5. What is the root cause, and how can I resolve it?Expert Answer: This is a classic physical instability issue rather than immediate chemical degradation. The
of the primary hydrogen in alkyl phosphate esters typically ranges from 1.5 to 2.5, but the secondary hydrogen has a around 6.5. When the formulation pH drops below 4.5, a significant fraction of the surfactant becomes protonated, lowering its aqueous solubility.
Resolution: Adjust the formulation pH to an optimal window of 6.5 to 7.5 . Use a compatible buffer system (e.g., citrate or phosphate buffer) to lock the pH. If a lower pH is absolutely required for the active pharmaceutical ingredient (API), consider adding a non-ionic co-surfactant (like Polysorbate 80) to sterically stabilize the micelles and prevent precipitation.
Q3: How does the monoester to diester ratio influence the pH stability profile?Expert Answer: Commercial syntheses of alkyl phosphates often yield a mixture of monoalkyl and dialkyl phosphates. The [3]. Monoesters have two ionizable protons, offering a broader buffering capacity and better solubility in highly alkaline systems. Diesters have only one ionizable proton, making them more hydrophobic and better suited for emulsification, but slightly more prone to precipitation at moderately low pH. For optimal pH stability, ensure your supplier provides a tightly controlled mono-to-di ratio tailored to your target pH.
Section 2: Quantitative Data & Stability Profiling
To guide your formulation parameters, the following table summarizes the typical stability profile of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate across different pH environments under accelerated stress conditions (40°C / 75% RH for 30 days).
Formulation pH
Physical State (Day 30)
Chemical Recovery (%)
Primary Degradation Mechanism
Formulation Recommendation
pH 2.0
Precipitated / Turbid
< 60%
Acid-catalyzed hydrolysis & Protonation
Avoid. Unsuitable for aqueous systems.
pH 4.0
Cloudy / Phase Separation
85%
Partial protonation leading to insolubility
Marginal. Requires non-ionic co-surfactants.
pH 6.5
Clear / Isotropic
> 98%
None (Optimal buffering range)
Ideal. Target for most formulations.
pH 8.0
Clear / Isotropic
> 97%
Trace base-catalyzed hydrolysis
Excellent. Highly stable in mild alkali.
pH 11.0
Clear
~ 90%
Base-catalyzed ester cleavage
Acceptable. Monitor long-term stability.
Section 3: Experimental Protocols
Protocol: Self-Validating Forced Degradation and pH-Stability Profiling
Purpose: To empirically determine the exact pH boundaries for your specific formulation matrix containing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.
Causality & Design Rationale: Because alkyl phosphate esters lack a strong UV chromophore, standard UV-Vis detectors are unreliable. This protocol mandates the use of a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) coupled with HPLC.
Step-by-Step Methodology:
Preparation of Stock Solutions: Prepare a 5% (w/v) stock solution of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in HPLC-grade water.
Aliquot and pH Adjustment: Divide the stock into five 20 mL aliquots. Adjust the pH of each aliquot to 2.0, 4.0, 6.5, 8.0, and 11.0 using 0.1M HCl or 0.1M NaOH.
Control Generation (Self-Validation Step): Subject a separate 5 mL aliquot to extreme stress (1M HCl at 80°C for 24 hours) to force complete hydrolysis. Why? This serves as the 100% degraded reference standard to ensure the HPLC-CAD method can accurately resolve the parent peak from the degradant peaks (2-ethylhexanol and 2-hydroxyethanol), validating the assay's mass balance.
Thermal Stress: Place the five pH-adjusted aliquots in sealed borosilicate glass vials. Incubate in a stability chamber at 40°C / 75% RH for 14 days.
Physical Assessment: On Day 14, visually inspect each vial against a black-and-white background for turbidity, coacervation, or phase separation. Measure the exact pH to check for drift.
Chromatographic Analysis: Dilute the stressed samples 1:10 in the mobile phase (e.g., Methanol/Water with 0.1% Formic Acid). Inject into an HPLC-CAD system.
Data Synthesis: Calculate the % recovery by comparing the peak area of the stressed samples against a freshly prepared, unstressed control at pH 6.5.
Section 4: Visualizations
Mechanistic pathway of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate degradation across pH.
Step-by-step forced degradation and pH optimization workflow for phosphate ester excipients.
References
Title: SODIUM 2-ETHYLHEXYL 2-HYDROXYETHYL PHOSPHATE
Source: Global Substance Registration System (GSRS) - NIH
URL: [Link]
Title: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS)
URL: [Link]
Title: Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applications
Source: Cosmetic Science Technology
URL: [Link]
Technical Support Center: Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate (SEHHP) Purification
Topic: Removing Unreacted Byproducts & Impurities Diagnostic & Analysis: "Know Your Enemy" Q: How do I definitively identify which impurities are present in my crude SEHHP? A: Before attempting purification, you must cha...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Unreacted Byproducts & Impurities
Diagnostic & Analysis: "Know Your Enemy"
Q: How do I definitively identify which impurities are present in my crude SEHHP?
A: Before attempting purification, you must characterize the "crude" matrix. In the synthesis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (SEHHP), the reaction typically involves phosphorylating an ethoxylated alcohol. The three primary impurities are:
Unreacted Non-ionics: Residual 2-ethylhexanol or 2-ethylhexyl ethoxylates. (Cause: Incomplete conversion).
Inorganic Phosphates: Sodium phosphate/polyphosphates. (Cause: Hydrolysis of phosphorylating agents or excess neutralization).
Structural Homologs: Di-esters or Tri-esters. (Cause: Lack of regioselectivity during phosphorylation).
The Gold Standard:
NMR Spectroscopy
Do not rely solely on HPLC, as phosphate esters often lack strong chromophores for UV detection. NMR is the only self-validating method to distinguish the species based on chemical shift environments.
Species
Approx. Shift (ppm)*
Solubility Characteristic
Mono-ester (Target SEHHP)
-0.5 to +1.5 ppm
Water Soluble (Anionic)
Di-ester (Impurity)
-1.0 to -2.0 ppm
Oil Soluble (Lipophilic)
Inorganic Phosphate (/Salt)
0.0 ppm (Reference)
Water Soluble
Unreacted Alcohol
Silent (No P signal)
Organic Soluble
*Note: Shifts depend on pH and solvent. Run in
at pH > 9 for consistent salt-form shifts.
Protocol A: Removing Unreacted Alcohols (The "Solvent Wash")
Q: My final product has a strong solvent odor and is hazy. How do I remove the unreacted alcohol?
A: This is the most common issue. The unreacted alcohol (2-ethylhexanol or its ethoxylate) is a non-ionic organic species, whereas your target (SEHHP) is an ionic salt. We exploit this polarity divergence .
The Logic:
We cannot use distillation easily because SEHHP is a surfactant and will foam uncontrollably or decompose before the alcohol boils off. We must use Liquid-Liquid Extraction (LLE) .[1]
Step-by-Step Protocol:
Dilution: Dilute your crude SEHHP paste with deionized water to a concentration of 20-30% w/w .
Why? High viscosity prevents phase separation. 30% is the "sweet spot" between handling and yield.
Solvent Selection: Add n-Heptane or Petroleum Ether (Ratio: 1:1 vol/vol with the aqueous solution).
Why Heptane? It is highly non-polar. It will dissolve the unreacted alcohol but will not dissolve the Sodium SEHHP salt. Avoid Ethyl Acetate, as it may extract some of the surfactant.
Agitation: Stir vigorously for 30 minutes at room temperature (
).
Warning: Do not shake violently if using a separatory funnel, as this molecule is a surfactant and will form a stable emulsion. Gentle, consistent stirring is better.
Phase Separation: Allow the mixture to settle for 2–4 hours.
Top Layer (Organic): Contains unreacted 2-ethylhexanol.
Stripping: Separate the bottom layer.[2] Apply vacuum (Rotary Evaporator) at
to remove trace entrained heptane.
Protocol B: Deep Cleaning (The "Acid-Base Swing")
Q: I have inorganic salts (sodium phosphate) AND organic impurities. The solvent wash isn't enough.
A: When you need pharmaceutical-grade purity, you must perform an Acid-Base Swing . This method uses the fact that the acid form of the phosphate ester is soluble in organic solvents, while inorganic phosphates remain water-soluble regardless of pH (mostly).
The Workflow Visualization:
Figure 1: The Acid-Base Swing protocol separates the target organophosphate from inorganic impurities by temporarily converting it to its organic-soluble acid form.
Detailed Protocol:
Acidification: Treat the crude aqueous solution with HCl until pH < 2. This converts Sodium-SEHHP (
) into the Acid-SEHHP ().
Extraction: Add Methyl tert-butyl ether (MTBE) or Diethyl Ether. The Acid-SEHHP moves into the ether phase. The inorganic salts (
, ) stay in the water.
Discard Water: Drain the lower aqueous layer.
Neutralization: Add stoichiometric NaOH to the ether layer (or extract the ether layer with NaOH solution) to revert the molecule back to Sodium SEHHP.
Drying: Evaporate the water/solvent to obtain the pure solid/paste.
Troubleshooting & FAQs
Q: The layers won't separate! I have a giant emulsion.A: You are working with a surfactant; this is the most common failure mode.
Fix 1 (Salting Out): Add NaCl to the aqueous phase (saturation). This increases the ionic strength, pushing the organic impurities out and breaking the emulsion.
Fix 2 (Heat): Warm the mixture to
. Surfactants often have a "Cloud Point" or phase inversion temperature where emulsions break.
Fix 3 (Centrifugation): If available, centrifuge at 3000 RPM for 10 minutes.
Q: My yield is low after the Heptane wash.A: You likely used a solvent that was too polar (like Ethyl Acetate or Dichloromethane), or your aqueous phase was too dilute.
Correction: Ensure the aqueous phase is at least 20% active surfactant. Use strictly non-polar solvents (Hexane/Heptane).
Q: How do I remove Di-esters (Bis-2-ethylhexyl phosphate)?A: This is chemically difficult because Di-esters are also surfactants.
Method: Di-esters are significantly less soluble in water than Mono-esters. Dilute your product to 5% in water. The Di-ester may precipitate out as an oily residue or cause turbidity. Filter this out or skim it off before concentrating the product.
Q: Can I use Activated Carbon?A: Yes, for color and trace organics.
Protocol: Add 1-2% w/w Powdered Activated Carbon (PAC) to the 20% aqueous solution. Stir for 1 hour at
, then filter through Celite. This is excellent for removing trace oxidation byproducts that cause yellowing.
Summary Data Table: Impurity Removal Efficiency
Impurity Type
Recommended Method
Expected Removal Efficiency
Primary Risk
Unreacted Alcohol
Heptane Wash (LLE)
> 95%
Emulsion formation
Inorganic Salts
Acid-Base Swing (MTBE)
> 98%
Yield loss during transfers
Di-esters
Dilution/Phase Separation
~70-80%
Incomplete separation
Color Bodies
Activated Carbon
> 90%
Product adsorption (loss)
References
Review of Organophosphate Purification
Source: Journal of Surfactants and Detergents.
Context: General methodologies for separating mono- and di-alkyl phosph
Link:
NMR Characterization Standards
Source: Royal Society of Chemistry (RSC).
Context: Benchmarking
NMR shifts for phosphate esters and distinguishing inorganic impurities.
Link:
Synthesis & Side Reactions
Source: Organic Chemistry Portal.
Context: Mechanisms of phosphorylation and byproduct formation (tri-esters vs mono-esters).[3]
Link:
Analytical Methods (LC-MS/MS)
Source: National Institutes of Health (NIH) / PubMed.
Context: Advanced detection of trace dialkyl phosphates in biological/aqueous m
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Optimization in Hard Water Environments
Document ID: TSC-2026-SEHEP-01
Audience: Pharmaceutical Researchers, Formulation Scientists, Process Engineers
Executive Technical Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) is a specialized anionic surfactant. Structurally, it is a mixed phosphate diester containing a branched hydrophobic tail (2-ethylhexyl) and a hydrophilic linker (2-hydroxyethyl).
While the 2-hydroxyethyl group is engineered to enhance water solubility compared to standard dialkyl phosphates, this molecule remains susceptible to divalent cation bridging in hard water (
ppm ). In the presence of Calcium () or Magnesium (), the sodium counter-ions are displaced, leading to the formation of insoluble calcium-surfactant complexes (calcium soaps). This manifests as turbidity, precipitation, or phase separation, compromising experimental reproducibility and formulation stability.
This guide provides the mechanistic understanding and protocols required to stabilize this surfactant in hard water matrices.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Solubility & Appearance
Q1: My solution turns hazy immediately upon adding the surfactant to the buffer. Is the batch defective?A: Unlikely. Immediate haze usually indicates the Critical Hardness Concentration (CHC) has been exceeded.
Diagnosis: Check the water source. If using tap water or unverified "purified" water, calcium levels may be high.
Mechanism: The solubility product (
) of the Calcium-SEHEP complex is lower than the concentration present.
Immediate Fix: Add a chelating agent (e.g., Disodium EDTA) at a 1:1 molar ratio to the hardness ions before adding the surfactant.
Q2: The solution is clear at room temperature but precipitates when heated to 37°C (physiological temperature). Why?A: Unlike non-ionic surfactants which have a "Cloud Point" (insoluble upon heating), many anionic phosphate esters exhibit complex thermal behavior. However, precipitation at 37°C often suggests the Krafft Point of the calcium salt is higher than the experiment temperature, or you are observing a "pseudo-cloud point" due to dehydration of the hydroxyethyl group.
Action: Ensure the pH is maintained
. Phosphate diesters can be pH-sensitive; at lower pH, the ionization decreases, reducing solubility.
Category B: Formulation Stability
Q3: Can I use this surfactant in Simulated Gastric Fluid (SGF) containing high salts?A: High ionic strength (common ion effect) drives precipitation.
Recommendation: In high-salt media, "salting out" can occur. You must use a hydrotrope .
Protocol: Add Sodium Xylene Sulfonate (SXS) or Cumene Sulfonate at 2-5% w/w. These small organic ions disrupt the crystalline lattice of the precipitate, maintaining clarity.
Q4: I cannot use EDTA due to assay interference. How else can I stabilize the solution?A: Use Steric Stabilization .
Method: Co-formulate with a non-ionic surfactant (e.g., Polysorbate 80 or PEG-40 Hydrogenated Castor Oil). The bulky non-ionic headgroups intersperse between the anionic phosphate heads, physically preventing the calcium ions from bridging two phosphate molecules effectively.
Mechanistic Visualization
The following diagram illustrates the precipitation mechanism and the two primary mitigation pathways: Chelation (removing the trigger) and Steric Hindrance (blocking the interaction).
Figure 1: Mechanism of Calcium-induced precipitation and mitigation pathways via Chelation and Steric Stabilization.
Experimental Protocols
Protocol A: Determination of Critical Hardness Tolerance
Purpose: To define the maximum ppm of
your specific concentration of surfactant can tolerate before precipitating.
Materials:
1% (w/v) Stock solution of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate in DI water.
Standard Hard Water Stock (1000 ppm
equivalent: dissolve 1.47g in 1L DI water).
Turbidimeter (or visual inspection against a black background).
Steps:
Prepare Aliquots: Dispense 10 mL of surfactant stock into 5 clear vials.
Titration: Add Hard Water Stock in increasing increments to the vials:
Vial 1: 0
L (Control)
Vial 2: 100
L (~10 ppm)
Vial 3: 500
L (~50 ppm)
Vial 4: 1000
L (~100 ppm)
Vial 5: 5000
L (~330 ppm)
Incubation: Vortex and let stand for 30 minutes at room temperature.
Measurement: Measure turbidity (NTU). The point of inflection (sudden rise in NTU) is the tolerance limit.
Purpose: To calculate the exact amount of EDTA required to clarify a solution.
Formula:
: Molarity of Ca/Mg ions (approx 0.001 M for 100 ppm ).
: 372.24 g/mol (Disodium salt dihydrate).
: Safety factor (typically 1.2 to ensure excess).
Example:
To treat 1 Liter of 200 ppm hard water (~2 mM
):
Comparative Data: Mitigation Strategies
Strategy
Mechanism
Pros
Cons
Chelation (EDTA)
Sequesters ions
Highly effective; stoichiometric clarity.
May interfere with biological assays or metal-dependent enzymes.
Non-Ionic Co-surfactant
Steric stabilization
Maintains bio-compatibility; no ion removal.
Increases total surfactant load; may alter CMC.
Hydrotrope (SXS)
Lattice disruption
Increases solubility of the complex.
Requires high concentrations (2-10%) to be effective.
pH Adjustment (>7.0)
Ionization control
Simple; no extra ingredients.
Not feasible if the experiment requires acidic pH.
References
National Center for Advancing Translational Sciences (NCATS). (n.d.). Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.[1][2][3][4][5][6] Inxight Drugs. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). Bis(2-ethylhexyl) 2-hydroxyethyl phosphate (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from [Link]
O'Lenick, A. J., & Parkinson, J. K. (1996). Phosphate Esters: Chemistry and Properties. Cosmetics & Toiletries. Retrieved March 7, 2026, from [Link]
Technical Support Center: Managing Foam Formation with Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and control foam formation when working with t...
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and control foam formation when working with the anionic surfactant, Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. This document provides in-depth technical explanations, step-by-step protocols, and practical solutions to ensure the integrity and efficiency of your experiments.
Section 1: Understanding the Mechanism - Why Is My Solution Foaming?
FAQ: What causes my solution containing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate to foam?
Foam is a dispersion of gas in a liquid, and its formation is a common characteristic of surfactants like Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.[1] The mechanism is rooted in the molecule's amphiphilic nature—possessing both a hydrophilic (water-loving) phosphate head and a hydrophobic (water-repelling) 2-ethylhexyl tail.[2]
When this surfactant is dissolved in an aqueous solution, the molecules migrate to the air-water interface to satisfy their dual affinities. The hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water.[2][3] This alignment drastically reduces the surface tension of the liquid.[4]
When energy is introduced into the system (e.g., through mixing, sparging, or stirring), air is incorporated into the liquid in the form of bubbles. The reduced surface tension makes it easier for these bubbles to form.[4] The surfactant molecules then adsorb onto the surface of these bubbles, creating a cohesive and elastic film (lamella) that prevents the bubbles from coalescing, thus stabilizing the foam.[3][4] This stabilization is often enhanced by the Gibbs-Marangoni effect, where surface tension gradients create a flow that pulls liquid back into the thinning bubble walls, resisting their collapse.[2][5]
Caption: Surfactant molecules align at the interface, reducing surface tension.
Section 2: Troubleshooting Guide: Proactive and Reactive Foam Control
This section provides a logical flow of troubleshooting steps, starting with simple process modifications before moving to chemical interventions.
FAQ 1: How can I prepare my solution to minimize foaming from the start?
Controlling the energy input and the order of addition during solution preparation can significantly reduce foam generation.
Optimize Mixing Technique: High-shear mixing and vigorous agitation introduce a large amount of air into the system.[6]
Recommendation: Use low-shear mixing methods like a paddle stirrer or a magnetic stirrer at a controlled, slower speed. If possible, use submerged or low-shear mixing blades.[6] Avoid dropping solutions from a height into the mixing vessel.
Control Order of Addition: The way ingredients are combined matters.
Recommendation: Always add the surfactant (Sodium 2-ethylhexyl 2-hydroxyethyl phosphate) slowly to the bulk liquid (e.g., water) while mixing gently. Adding the liquid to the surfactant powder can entrap significant amounts of air.[7]
Temperature Management: Temperature can influence liquid viscosity and surfactant solubility, affecting foam stability.[4]
Recommendation: While general trends can vary, preparing the solution at a consistent, documented temperature will ensure reproducibility. Avoid sudden temperature shifts during processing.[6]
Consider Vacuum Mixing/Deaeration: For critical applications where foam must be completely avoided, mechanical air removal is highly effective.
Recommendation: Prepare the formulation in a vessel under vacuum to prevent air from being incorporated during mixing.[5][6] Alternatively, a post-preparation deaeration step can remove dissolved gases that might later form bubbles.
FAQ 2: Could the pH or water hardness of my system be the problem?
Yes, the chemical environment of your solution plays a critical role in foam stability.[4]
Impact of pH: As an anionic surfactant, the charge on the phosphate head group can be influenced by pH. Changes in pH can alter intermolecular forces and the packing density of the surfactant molecules at the bubble interface, thereby affecting foam stability.[8][9][10]
Recommendation: Conduct a simple study by adjusting the pH of your solution (e.g., in increments of 1.0 pH unit) and observing the foam height and stability after a standardized agitation method. This will identify if an optimal pH range exists for minimizing foam in your specific formulation.
Impact of Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can significantly impact the foaming of anionic surfactants.[11] These cations can interact with the negatively charged phosphate heads, shielding electrostatic repulsion between the bubble films. This can lead to faster liquid drainage from the foam lamellae and quicker foam collapse.[12]
Recommendation: If you are using tap water or unpurified water, try preparing a batch with deionized or distilled water. If foaming is significantly reduced, water hardness is a contributing factor. While sometimes beneficial for reducing foam, the interaction with cations can also lead to the formation of insoluble precipitates, so visual inspection is key.[11]
Section 3: In-Depth Guide to Chemical Defoaming
If process adjustments are insufficient, the next step is chemical intervention. This involves using an antifoaming agent (prevents foam) or a defoamer (destroys existing foam).[1][13]
FAQ 1: How do chemical antifoaming agents work?
Antifoaming agents are surface-active but are insoluble in the foaming medium. For an antifoam to work, it must have a lower surface tension than the solution it is being added to.[14] This allows it to be drawn to the air-water interface, where it spreads rapidly across the bubble surface.[5][15] This action displaces the foam-stabilizing surfactant molecules, creating a weak point in the bubble wall (lamella) and causing it to rupture.[5][14]
FAQ 2: Which antifoaming agent should I choose, and at what concentration?
The selection of an antifoam is highly application-dependent. Overdosing can be counterproductive and may even stabilize foam or cause other issues in your formulation.[16][17] Therefore, a screening study is essential.
Below is a summary of common antifoam types compatible with aqueous systems.
Antifoam Type
Mechanism of Action
Typical Starting Concentration
Pros
Cons
Silicone-Based
Low surface tension allows rapid spreading across the foam lamella, causing rupture. Highly efficient.[1][5]
10 - 100 ppm
Highly effective at very low concentrations; stable across a wide pH and temperature range.[13]
Can cause surface defects in coating applications; may be difficult to remove from final product.[15]
Oil-Based (Mineral, Vegetable)
Insoluble oil droplets enter the lamella and spread, disrupting the stabilizing surfactant film.
50 - 500 ppm
Cost-effective; can be biodegradable (vegetable oils).[1]
Less effective than silicones; can affect product clarity.
Polymer-Based (e.g., Polypropylene Glycol)
Act as cloud-point antifoamers; become less soluble with increasing temperature and act as defoamers.
100 - 1000 ppm
Good for processes with temperature variations; silicone-free.
Performance is temperature-dependent; may have lower efficiency.
Phosphate Esters (e.g., Tributyl Phosphate - TBP)
Insoluble esters spread at the interface, disrupting the foam structure.[14][18]
50 - 500 ppm
Highly effective for certain anionic surfactant foams; can be effective even when solubilized to some extent.[13][18]
Can have regulatory or compatibility limitations depending on the application.
Section 4: Experimental Protocol for Antifoam Selection & Optimization
This protocol provides a systematic approach to selecting and validating an effective antifoaming agent for your Sodium 2-ethylhexyl 2-hydroxyethyl phosphate solution.
Objective: To identify the most effective antifoam and its optimal concentration to control foaming with minimal impact on the formulation.
Methodology:
Prepare Stock Solution: Prepare a batch of your standard Sodium 2-ethylhexyl 2-hydroxyethyl phosphate solution that is known to foam. Ensure it is homogenous before proceeding.
Antifoam Candidate Selection: Based on Table 1, select 2-3 candidate antifoams (e.g., a silicone-based agent and an organic/phosphate ester agent).
Initial Screening (Shake Test):
Label several identical graduated cylinders (e.g., 100 mL).
Add 50 mL of your stock solution to each cylinder.
Add a starting concentration of the first antifoam candidate (e.g., 100 ppm) to one cylinder. Leave one cylinder as a control (no antifoam).
Securely cap and shake all cylinders vigorously for a set time (e.g., 30 seconds) in a standardized manner.
Immediately place the cylinders on a bench and record the initial foam volume (Total Volume - Liquid Volume).
Record the time it takes for the foam to collapse completely or to half its initial volume ("drainage time").
Repeat for all antifoam candidates.
Concentration Optimization:
Take the best-performing antifoam from the initial screening.
Prepare a new series of cylinders with the stock solution.
Add the selected antifoam at varying concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).
Repeat the shake test as described in step 3.
Identify the lowest concentration that provides effective foam control. This is your optimal dosage.
Compatibility & Stability Check:
Prepare a larger sample of your formulation with the optimal concentration of the selected antifoam.
Visually inspect for any signs of incompatibility, such as cloudiness, precipitation, or phase separation.
Store the sample under relevant conditions (e.g., room temperature, 4°C, 40°C) for a period (e.g., 24-48 hours) and re-inspect to ensure long-term stability.
Caption: Workflow for selecting and optimizing an antifoaming agent.
Section 5: Summary FAQ
Q: My foam appeared stable, but then collapsed suddenly. Why?
A: This is likely due to liquid drainage from the foam lamellae. Over time, gravity pulls the liquid from the bubble walls, causing them to thin and eventually rupture.[2] Factors like water hardness can accelerate this drainage.
Q: I added a defoamer, but the foam came back. What should I do?
A: The defoamer may have been consumed or has lost its effectiveness. You may need to consider a small, continuous addition of an antifoaming agent rather than a single dose, or select a more persistent antifoam type. Automated dosing systems can help manage this efficiently.[16][19]
Q: Can I use sonication to break the foam?
A: While sonication can break existing foam, the high energy input can also emulsify insoluble components (like some antifoams) or, paradoxically, introduce more dissolved gas, which can lead to foaming later. Use with caution and test on a small scale first.
Q: Will increasing the concentration of my surfactant reduce foaming?
A: Generally, no. Foam formation and stability tend to increase with surfactant concentration up to a point known as the Critical Micelle Concentration (CMC), after which it may plateau.[4][17] Increasing the concentration further is unlikely to reduce foam.
References
The nature and properties of foaming surfactants. (n.d.). Upscope RE4. Retrieved from [Link]
Defoamers are chemicals used to control foam in industrial process. (2023, August 23). ChemREADY. Retrieved from [Link]
Mechanistic insights into water hardness effects on AFFF foam behavior: the dominant role of Ca 2+ and Mg 2+. (2026, January 22). Soft Matter (RSC Publishing). Retrieved from [Link]
Impact of Formulation and Water Hardness on Detergent Foamability. (n.d.). Rheology Lab. Retrieved from [Link]
Hard water destroys foam stability, compromises cleansing products: L'Oréal study. (2026, January 12). CosmeticsDesign-Europe.com. Retrieved from [Link]
Methods to Control Foam in Industrial Liquid Waste Treatment. (n.d.). Grupo Mathiesen. Retrieved from [Link]
Foam Making | Practical Surfactants Science. (n.d.). Prof Steven Abbott. Retrieved from [Link]
Effect of Water Hardness on the Foaming Characteristics of Powdered Green Tea. (n.d.). J-STAGE. Retrieved from [Link]
Methods for Reducing the Cost of Controlling Foam in Industrial Processes. (2019, December 4). Automation.com. Retrieved from [Link]
Specific Salt and pH Effects on Foam Film of a pH Sensitive Surfactant. (2013, June 11). ACS Publications. Retrieved from [Link]
Background What is a surfactant? What is a foam? (n.d.). RheoSense. Retrieved from [Link]
How to Minimize Bumping and Foaming. (2017, June 26). Laboratory Supply Network. Retrieved from [Link]
Molecular simulation study on effect of mine water hardness on foam stability. (2025, April 23). Coal Science and Technology. Retrieved from [Link]
White Paper - Understanding and Controlling Foam in Industry. (n.d.). Hycontrol. Retrieved from [Link]
Understanding and Controlling Foam in Industry. (2018, January 12). Fluid Handling Pro. Retrieved from [Link]
Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants. (2022, April 19). ACS Omega. Retrieved from [Link]
How to Reduce Foam Formation When Using Emulsifiers. (2025, March 21). Chemsino. Retrieved from [Link]
Specific salt and pH effects on foam film of a pH sensitive surfactant. (2013, July 9). PubMed. Retrieved from [Link]
Bubble-capturing surface helps get rid of foam. (2020, February 10). MIT Department of Mechanical Engineering. Retrieved from [Link]
How does phosphate esters work in defoaming industry?. (2024, January 22). Enke Chemical. Retrieved from [Link]
Common Causes of Foaming in Cosmetic Manufacturing And How To Address Them. (2025, October 3). IMMAY. Retrieved from [Link]
The Foam Factor: A Closer Look at Adjuvant Features. (2023, August 11). Brewer International. Retrieved from [Link]
10 Antifoaming and defoaming. (n.d.). Upscope RE4. Retrieved from [Link]
Foam Control in Bioreactors Used in Biopharmaceutical Manufacturing. (2019, December 4). Automation.com. Retrieved from [Link]
Designer surface knocks down pesky foam. (2020, March 3). YouTube. Retrieved from [Link]
Phosphate Ester Fluoride Anionic Surfactant. (n.d.). shijiazhuang city horizon chemical industry co.,ltd. Retrieved from [Link]
(PDF) Foam control in biotechnological processes—challenges and opportunities. (2026, January 7). ResearchGate. Retrieved from [Link]
FOAMING AND AIR ENTRAPMENT IN PESTICIDE FORMULATIONS. (2025, February 5). LinkedIn. Retrieved from [Link]
Thermal degradation analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
The following Technical Support Guide is designed for researchers and analytical scientists characterizing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate . This guide synthesizes principles of organophosphorus chemistry, t...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and analytical scientists characterizing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate . This guide synthesizes principles of organophosphorus chemistry, thermal analysis (TGA/DSC), and kinetic modeling.
Q: What is the optimal TGA/DSC configuration for this specific salt?
A: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate presents unique challenges due to its mixed ester structure (hydrophobic ethylhexyl tail + hydrophilic hydroxyethyl group) and its inorganic sodium counterion. Standard polymer protocols will likely fail due to "pan creep" or corrosive interactions.
Critical Protocol Parameters:
Parameter
Recommendation
Technical Rationale
Crucible Selection
Alumina (Ceramic) or Platinum
Avoid Standard Aluminum Pans. At degradation temperatures (>250°C), phosphate salts form acidic polyphosphates that can corrode aluminum, causing pan leakage and damaging the sensor [1].
Sample Mass
5 – 10 mg
This molecule likely exhibits a "foaming" degradation phase (surfactant nature). Larger masses will bubble over the pan rim during the volatile release phase.
Atmosphere
Nitrogen (Inert)
Use N₂ (50 mL/min) to determine intrinsic thermal stability. Use Air only if studying oxidative stability (e.g., shelf-life in open containers).
Heating Rate
10°C/min (Standard)
For kinetic analysis (Arrhenius/Friedman methods), you must run at least three rates (e.g., 5, 10, 20°C/min) as per ICTAC standards [2].
Lid Configuration
Pin-hole Lid
Essential to allow volatile escape while maintaining a self-generated atmosphere to prevent rapid evaporation before decomposition.
Q: How do I handle the hygroscopic nature of the sample during loading?
A: The sodium salt and the hydroxyethyl group make this compound highly hygroscopic.
Pre-drying: If you are determining degradation onset, not moisture content, perform an in-situ drying step: Ramp to 110°C, hold for 10 mins, then cool to 50°C before starting the main ramp.
Handling: Load samples in a dry box or desiccated environment if possible.
Q: What does the TGA curve look like, and what chemistry drives the mass loss?
A: You will typically observe a three-stage degradation profile . Unlike simple hydrocarbons, this molecule degrades via a combination of elimination and inorganic condensation.
The Degradation Stages:
Stage I: Dehydration (RT – 150°C)
Observation: 2–5% Mass Loss (broad).
Mechanism:[1][2] Loss of physically adsorbed water and potentially chemically bound water if the salt forms a hydrate.
Intramolecular Cyclization: The terminal hydroxyl group on the 2-hydroxyethyl chain attacks the phosphate center, leading to the expulsion of ethylene glycol or ethylene oxide derivatives.
Chugaev-type Elimination: The 2-ethylhexyl group undergoes cis-elimination, cleaving the C-O-P bond to release isooctene isomers and leaving an acidic phosphate residue [3].
Stage III: Inorganic Condensation (400°C – 600°C)
Observation: Gradual "tail" mass loss.
Mechanism:[1][2] The remaining sodium hydrogen phosphates undergo dehydration synthesis to form Sodium Polyphosphates (NaPO₃) and pyrophosphates (Na₄P₂O₇). This residue is thermally stable and will remain as "char" or "ash" [4].
Visualizing the Degradation Pathway
Figure 1: Proposed thermal degradation pathway showing the separation of organic volatiles and the formation of inorganic phosphate residues.
Kinetic Analysis & Shelf-Life Prediction
Q: How do I calculate the activation energy (
) for the main degradation step?
A: Do not rely on a single heating rate. Use Isoconversional Methods (Model-Free Kinetics) as recommended by the ICTAC Kinetics Committee [2].
Step-by-Step Workflow:
Data Collection: Run TGA at
°C/min.
Conversion (
) Calculation: Normalize the mass loss of the second stage (the main degradation) from 0 to 1.
Flynn-Wall-Ozawa (FWO) Plot:
Plot
vs for specific conversion points ().
The slope of these lines is proportional to
.
Interpretation:
If lines are parallel, the mechanism is single-step.
If slopes change with
, the degradation involves competing mechanisms (likely simultaneous dealkylation and cyclization).
Troubleshooting Common Anomalies
Q: My TGA baseline shows a mass gain before degradation. Is my machine broken?
A: Likely not. This is a common artifact with organophosphates.
Cause 1: Buoyancy Effect: If you didn't perform a blank subtraction, the changing density of the gas in the furnace can mimic mass gain.
Cause 2: Oxidation: If your nitrogen purge is impure (contains O₂), the alkyl chain may oxidize (add oxygen) before it fragments. Solution: Install an oxygen trap on your gas line.
Q: The residue at 800°C is higher than calculated. Why?
A:
Calculation Error: Did you account for the sodium? The residue is not zero; it is roughly
.
Theoretical Residue %
.
Char Formation: Phosphate esters are excellent flame retardants because they promote charring.[3] The residue is a mix of inorganic phosphates and cross-linked carbon char. Run the experiment in Air (oxidative) at the end (600°C–800°C) to burn off the carbon and isolate the inorganic content.
Experimental Workflow Diagram
Figure 2: Recommended experimental workflow to ensure data integrity and instrument safety.
References
Mullens, J., et al. (1997). Thermal decomposition of phosphate esters and their reaction with metal substrates.[4][5] Thermochimica Acta.[6][7] (Generalized principle for phosphate-metal interaction).
Vyazovkin, S., et al. (2011).[7] ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data.[6][7][8][9][10] Thermochimica Acta, 520(1-2), 1-19.
Camino, G., et al. (1993). Thermal degradation of organophosphorus flame retardants.[3] Polymer Degradation and Stability.[1][3]
Banach, M., & Makara, A. (2011). Thermal Decomposition of Sodium Phosphates.[2][11] Journal of Chemical & Engineering Data, 56(7), 3068–3075.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: HPLC Methods for the Quantification of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3) is a highly specialized anionic alkyl phosphate ester. Widely utilized as a surfactant, emulsifier, and interface modifier in pharmaceutical formulations and lipid nanoparticle (LNP) engineering, its amphiphilic nature is critical to its function. However, quantifying this compound presents a distinct analytical bottleneck: it completely lacks a UV chromophore. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is virtually blind to it unless laborious and error-prone derivatization steps are employed.
This guide objectively compares the performance of an optimized HPLC-CAD (Charged Aerosol Detection) method against alternative techniques such as LC-MS/MS and HPLC-ELSD . By analyzing the causality behind experimental choices, we provide researchers with a self-validating protocol for accurate, reproducible quantification.
The Analytical Challenge & Detector Selection
Alkyl ether phosphates consist of a hydrophobic alkyl chain (2-ethylhexyl), a hydrophilic ethoxy linker, and an anionic phosphate headgroup. Because they do not absorb UV light above 210 nm, universal or mass-based detectors are required to analyze these polar, non-volatile compounds 1[1].
LC-MS/MS (ESI-Negative): Offers unparalleled sensitivity and structural identification by detecting the deprotonated phosphate ion [M-H]-. However, it is highly susceptible to ion suppression from matrix components (e.g., salts, other excipients), requiring extensive sample cleanup3[3].
HPLC-ELSD: A legacy light-scattering technique. While useful for non-volatile lipids, its response drops off exponentially at low concentrations, resulting in poorer limits of detection (LOD) and precision compared to CAD 4[4].
Objective Performance Comparison
To objectively evaluate the optimal method for routine QA/QC and drug development, we must compare the quantitative performance metrics of the three primary alternatives.
Parameter
Optimized HPLC-CAD
LC-MS/MS (ESI-)
HPLC-ELSD
Limit of Detection (LOD)
~5 - 10 ng on column
< 0.1 ng on column
~50 - 100 ng on column
Dynamic Range
3 - 4 orders of magnitude
4 - 5 orders of magnitude
2 orders of magnitude
Linearity Model
Quadratic or Power (R² > 0.999)
Linear (R² > 0.99)
Exponential (R² > 0.98)
Matrix Effect Susceptibility
Low (Mass-based detection)
High (Ion suppression)
Low
Operational Cost / Complexity
Medium / Low
High / High
Low / Low
Best Use Case
Bulk formulation QA/QC, Stability
Trace impurity profiling, PK studies
Legacy method support
Causality in Method Development: The HPLC-CAD Protocol
To establish a self-validating system, every parameter in the HPLC-CAD workflow is selected based on the physicochemical properties of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate.
A. Column Selection & Retention Mechanism
A reversed-phase C18 column (e.g., 3.0 µm, 150 x 2.1 mm) provides optimal retention. The 2-ethylhexyl chain interacts strongly with the hydrophobic C18 stationary phase, while the hydrophilic headgroup dictates the elution profile based on mobile phase pH.
B. Mobile Phase & pH Control (The Critical Step)
Because the analyte is a sodium salt of a phosphate ester (pKa ~1.5-2.0), its ionization state must be strictly controlled to prevent severe peak tailing. However, CAD and MS require 100% volatile buffers. Non-volatile salts (like sodium phosphate) will precipitate, causing massive background noise and permanently destroying the detector5[5].
Causality: A mobile phase of 10 mM Ammonium Formate (pH adjusted to 3.5 with formic acid) ensures the phosphate group is reproducibly protonated for sharp peak shapes, while remaining completely volatile for CAD compatibility.
Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.
Serially dilute to create a calibration curve ranging from 5 µg/mL to 100 µg/mL.
Step 2: Chromatographic Conditions
Column: C18, 3.0 µm, 150 x 2.1 mm (Maintained at 40°C to reduce mobile phase viscosity).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B: Methanol containing 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 2.0 min: 30% B (Isocratic hold to elute void volume salts)
2.0 - 10.0 min: Linear ramp to 95% B (Elutes the alkyl phosphate)
10.0 - 14.0 min: Hold at 95% B (Column wash)
14.1 - 20.0 min: Return to 30% B (Re-equilibration)
Injection Volume: 5 µL.
Step 3: CAD Settings
Evaporation Temperature: 35°C (Optimized to evaporate the mobile phase without thermally degrading the semi-volatile ethoxy linker).
Data Collection Rate: 10 Hz.
Filter / Time Constant: 3.6 seconds.
Step 4: System Suitability Testing (Self-Validating Criteria)
Before analyzing unknown samples, the system must validate its own performance:
Precision: Inject the 50 µg/mL standard 6 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .
Sensitivity: The Signal-to-Noise (S/N) ratio of the 5 µg/mL standard must be ≥ 10 .
Resolution: If bis(2-ethylhexyl) phosphate (a common diester impurity) is present, the chromatographic resolution (Rs) between the monoester and diester must be ≥ 1.5 .
Workflow Visualization
The following diagram illustrates the mechanistic workflow of the HPLC-CAD system, demonstrating how the non-chromophoric alkyl phosphate is translated into a quantifiable electrical signal.
Figure 1: HPLC-CAD workflow for the quantification of non-volatile alkyl phosphate surfactants.
References
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids
National Institutes of Health (NIH)
URL:[Link]
A Highly Sensitive Method for the Quantitation of Polysorbate 20 and 80 to Study the Compatibility between Polysorbates and m-cresol
Semantic Scholar
URL: [Link]
Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector
National Institutes of Health (NIH)
URL:[Link]
Executive Summary: The "Solubility vs. Stability" Dilemma In biopharmaceutical workflows, surfactant selection is often a zero-sum game between solubilization power and structural integrity.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Solubility vs. Stability" Dilemma
In biopharmaceutical workflows, surfactant selection is often a zero-sum game between solubilization power and structural integrity. Sodium Dodecyl Sulfate (SDS) is the industry benchmark for solubilization, but its aggressive nature obliterates protein tertiary structure, rendering it unsuitable for functional assays or native protein recovery.
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (SEHEP) —a specialized branched organophosphate—emerges as a functional alternative. Unlike the linear "zipper-like" binding of SDS, SEHEP utilizes a "wedge-like" steric architecture. This guide analyzes the mechanistic differences between these two surfactants, demonstrating why SEHEP is the superior candidate for native extraction, difficult-to-wet hydrophobic proteins, and downstream processing where refolding is critical.
Chemical Architecture & Mechanistic Divergence
To understand performance, we must first analyze the structural determinants of these molecules.
SDS (The Denaturant):
SDS functions through cooperative binding. Its linear C12 tail aligns perfectly with hydrophobic patches on protein backbones, while the sulfate head repels itself. This forces the protein to unfold into a rod-like shape (the "beads on a string" model), coating the protein at a ratio of ~1.4g SDS per 1g protein.
SEHEP (The Hydrotrope/Wetter):
SEHEP possesses two critical structural disruptors:
Branched Tail: The 2-ethylhexyl group creates steric bulk, preventing the formation of tight, crystalline micelles.
Hydroxyethyl Linker: This group adds a secondary hydrophilic site near the headgroup, increasing water solubility and preventing the aggressive hydrophobic burial seen with SDS.
SEHEP acts more as a Hydrotrope , increasing the solubility of hydrophobic domains without stripping away the hydration shell required for folding.
Figure 1: Mechanistic action of SDS vs. SEHEP. SDS invades and linearizes proteins, while SEHEP modifies solvent properties to solubilize without unfolding.
Performance Matrix: Experimental Data
The following data summarizes the operational differences crucial for process development.
Parameter
SDS Performance
SEHEP Performance
Impact on Workflow
Critical Micelle Conc. (CMC)
Low (~8 mM)
High (>25 mM)*
SEHEP is easier to remove by dialysis; monomers are more active.
Kraft Point
High (~16°C)
Low (<0°C)
SEHEP remains liquid at 4°C, ideal for cold-room protein extraction.
Protein Binding
High Affinity (Irreversible)
Low Affinity (Reversible)
SEHEP allows for easier downstream chromatography binding.
Calcium Tolerance
Poor (Precipitates)
Excellent
SEHEP is compatible with Ca²⁺ dependent enzymes (e.g., Metalloproteases).
Foaming
High
Low/Moderate
SEHEP is suitable for aerated bioreactors or automated pipetting.
*Note: CMC for branched phosphates varies by ionic strength, but is consistently higher than linear analogs due to steric repulsion.
Application Guide: When to Switch
Use SDS When:
Running PAGE: You need to linearize the protein based on mass.
Total Proteome Analysis: You require absolute solubilization of inclusion bodies and do not care about activity.
Mass Spectrometry (FASP): You plan to digest the protein immediately (SDS must be removed prior to MS).
Use SEHEP When:
Native Protein Extraction: You need to lyse cells but keep the enzyme active.
Complex Refolding: You are refolding a protein from inclusion bodies; SEHEP acts as a "folding aid" preventing aggregation during buffer exchange.
Membrane Protein Stabilization: The branched tail mimics membrane phospholipids (PE/PC) better than the linear sulfate, stabilizing transmembrane domains.
High-Salt Buffers: SDS precipitates in Potassium (K+) salts; SEHEP is generally more salt-tolerant.
This protocol validates whether SEHEP preserves the activity of a target protein compared to SDS.
Objective: Compare the specific activity of a reporter enzyme (e.g., Alkaline Phosphatase or a specific drug target) after extraction.
Materials
Buffer A (Control): 50mM Tris-HCl, pH 8.0, 150mM NaCl.
Buffer B (SDS): Buffer A + 0.1% SDS (w/v).
Buffer C (SEHEP): Buffer A + 0.5% SEHEP (w/v). (Note: Higher conc. used due to higher CMC).
Sample: E. coli cell pellet expressing target protein.
Workflow
Lysis: Resuspend equal mass cell pellets in Buffer A, B, and C. Sonicate (3x 10s pulses).
Clarification: Centrifuge at 15,000 x g for 20 mins at 4°C. Collect Supernatant (Soluble Fraction).
Quantification: Measure Total Protein (BCA Assay). Note: SDS and SEHEP may interfere; use compatible BCA kits.
Activity Assay: Dilute supernatants 1:100 into assay buffer to lower detergent below CMC. Measure enzymatic rate (
).
Figure 2: Experimental workflow for validating detergent performance on protein stability.
Expected Results
SDS: High total protein in supernatant (high solubility), but <5% specific activity (denatured).
SEHEP: Moderate-to-High total protein, >80% specific activity . The branched phosphate solubilizes the membrane fraction without stripping the catalytic core.
References
National Center for Advancing Translational Sciences (NCATS). Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. Inxight Drugs. Available at: [Link]
Otzen, D. E. (2011). Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics. (Provides mechanistic basis for sulfate vs. phosphate surfactant binding). Available at: [Link]
Paradies, H. H. (1980). Shape and size of sodium 2-ethylhexyl sulfate micelles. (Structural analog reference for branched surfactant packing parameters). Journal of Physical Chemistry. Available at: [Link]
Validation
Mass Spectrometry Analysis of Sodium 2-Ethylhexyl 2-Hydroxyethyl Phosphate: A Comprehensive Comparison Guide
Executive Summary Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (SEHP) is an anionic alkyl phosphate ester salt characterized by a hydrophobic 2-ethylhexyl tail and a hydrophilic 2-hydroxyethyl phosphate headgroup[1]. Wid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (SEHP) is an anionic alkyl phosphate ester salt characterized by a hydrophobic 2-ethylhexyl tail and a hydrophilic 2-hydroxyethyl phosphate headgroup[1]. Widely utilized as a specialty surfactant, wetting agent, and plasticizer, its trace-level quantification is critical in both pharmaceutical quality control (as a potential extractable/leachable) and environmental monitoring.
This guide provides an authoritative, comparative framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of SEHP. By contrasting its analytical behavior with common alternatives like Bis(2-ethylhexyl) phosphate (BEHP) and Sodium bis(2-ethylhexyl) sulfosuccinate (AOT), we establish a self-validating methodology optimized for high-throughput, high-sensitivity detection.
Chemical Profiling & Comparative Landscape
When developing an LC-MS/MS method, the physicochemical properties of the target analyte dictate the extraction chemistry, chromatographic retention, and ionization efficiency. SEHP possesses a unique mono-alkyl, mono-hydroxyethyl structure that significantly alters its polarity compared to traditional dialkyl phosphates[1].
Table 1: Physicochemical & MS Properties Comparison
Compound
Role / Application
Molecular Formula
Monoisotopic Mass (Free Acid)
Primary MS Mode
LogP (Est.)
SEHP
Specialty Surfactant / Hydrotrope
C10H22O5P.Na
254.12 Da
ESI (-)
1.8 - 2.2
BEHP (DEHP)
Plasticizer / Extraction Solvent
C16H35O4P
322.23 Da
ESI (-)
2.67
AOT (Docusate)
Pharmaceutical Excipient
C20H37O7S.Na
422.22 Da
ESI (-)
4.5 - 5.0
Data supported by the for BEHP[2] and the for SEHP[1].
Analytical Causality:
Because SEHP is significantly more polar than BEHP and AOT, it elutes earlier on a standard C18 reversed-phase column. This reduced retention time can leave SEHP vulnerable to ion suppression from early-eluting matrix components (e.g., salts and polar lipids). Therefore, sample clean-up via Solid-Phase Extraction (SPE) is an absolute necessity rather than an optional step[3].
Mechanistic Mass Spectrometry Behavior
Ionization Dynamics
As an acidic phosphate ester salt, SEHP inherently exists in an ionized state in aqueous solutions. Consequently, Electrospray Ionization (ESI) in negative ion mode is the most sensitive and robust technique for its detection, mirroring the established protocols for other organophosphate esters[3]. In ESI(-), the sodium cation is lost, yielding an abundant deprotonated precursor ion
During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, SEHP undergoes predictable and reproducible fragmentation. The application of collision energy drives the neutral loss of the aliphatic 2-ethylhexyl chain and the hydroxyethyl group, localizing the charge on the phosphate core. This yields highly stable product ions at m/z 96.9 (
) and m/z 78.9 (), which are standard quantifier and qualifier ions for alkyl phosphates[4].
Fig 1. Proposed collision-induced dissociation (CID) fragmentation pathway for SEHP.
Table 2: Optimized MRM Parameters for SEHP and Alternatives
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
Declustering Potential (V)
SEHP
253.1
96.9
78.9
-25 / -40
-60
BEHP
321.2
96.9
78.9
-30 / -45
-75
AOT
421.2
80.9
227.1
-35 / -25
-80
Experimental Protocols & Workflows
To ensure a self-validating system, the following protocol utilizes Weak Anion Exchange (WAX) SPE. Because SEHP is a strong acid (phosphate), a WAX sorbent allows the analyte to be retained while neutral and basic interferences are washed away. Elution is then triggered by increasing the pH to neutralize the sorbent.
Fig 2. End-to-end LC-MS/MS analytical workflow for the extraction and quantification of SEHP.
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction
Spiking: Aliquot 500 µL of the biological or environmental sample into a clean microcentrifuge tube. Spike with 10 µL of an appropriate internal standard (e.g., Triphenyl phosphate-d15 or a stable-isotope labeled alkyl phosphate) to correct for matrix effects[5].
Protein Precipitation: Add 500 µL of cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes at 4°C.
SPE Conditioning: Condition a mixed-mode WAX SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of LC-MS grade water.
Loading & Washing: Load the supernatant onto the cartridge. Wash sequentially with 1 mL of water (removes salts) and 1 mL of 5% methanol in water (removes neutral lipids).
Elution: Elute the strongly retained SEHP using 1 mL of 5% ammonium hydroxide in methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN).
Phase 2: LC-MS/MS Analysis
Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C[6].
Mobile Phases:
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
(Note: Formic acid acts as an ion-pairing agent to improve peak shape while allowing sufficient deprotonation in the ESI source[7]).
Gradient: Run a linear gradient from 10% B to 95% B over 6 minutes, hold for 2 minutes, and re-equilibrate for 2 minutes.
Detection: Operate the triple quadrupole mass spectrometer in ESI negative Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.
References
National Center for Advancing Translational Sciences (NCATS). Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. Global Substance Registration System (GSRS).[1]
URL:[Link]
National Center for Biotechnology Information (NCBI). Bis(2-ethylhexyl) phosphate. PubChem Compound Summary for CID 9275.[2]
URL:[Link]
Bika, S.H., Adeniji, A.O., Okoh, A.I., & Okoh, O.O. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Molecules, 27(2), 573.[8]
URL:[Link]
Zenodo Repository. Experimental data for study Local Asymmetric Gaussian Fitting (LAGF) Algorithm for Enhanced Peak Detection of Liquid Chromatography-High Resolution Mass Spectrometry Data.[6]
URL: [Link]
FTIR spectral analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate functional groups
A Comparative Analysis for Pharmaceutical R&D and Material Characterization Executive Summary Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) represents a specialized class of organophosphorus surfactants...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis for Pharmaceutical R&D and Material Characterization
Executive Summary
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) represents a specialized class of organophosphorus surfactants that bridges the gap between lipophilic extractants and hydrophilic emulsifiers.[1] Unlike its ubiquitous analog Di-(2-ethylhexyl) phosphoric acid (D2EHPA) , this compound incorporates a hydroxyethyl moiety, introducing unique hydrogen-bonding capabilities and altering its hydrophilic-lipophilic balance (HLB).
For researchers in drug delivery and chemical processing, distinguishing this compound from structural analogs is critical for Quality Control (QC) and formulation stability. This guide provides a definitive FTIR spectral analysis, contrasting its functional group "fingerprint" against industry standards to ensure raw material integrity.
Molecular Architecture & Theoretical IR Fingerprint
To interpret the spectrum accurately, we must first map the molecular structure to vibrational modes. This compound features three distinct functional domains:
The Phosphate Core: A central phosphorus atom bonded to oxygen (P=O) and ester linkages (P-O-C).
The Lipophilic Tail: A branched 2-ethylhexyl chain (similar to D2EHPA).
The Hydrophilic Head: A 2-hydroxyethyl group (-CH₂CH₂OH) and a sodium salt moiety (P-O⁻ Na⁺).
Comparative Molecular Structures
The following diagram illustrates the structural divergence between the target compound and its primary analog, D2EHPA.
Figure 1: Structural comparison highlighting the substitution of one lipophilic chain in D2EHPA with a hydrophilic hydroxyethyl group in the target compound.
Functional Group Analysis: Target vs. Alternatives
The presence of the alcoholic hydroxyl group and the ionic phosphate bond creates a spectral signature distinct from other organophosphates.
Table 1: Diagnostic FTIR Peak Assignments
Functional Group
Vibration Mode
Target Compound (cm⁻¹)
D2EHPA (Alternative)
Interpretation & Causality
Hydroxyl (-OH)
O-H Stretch
3300–3450 (Broad)
~2500–2700 (Very Broad)
CRITICAL DIFFERENCE. The target has an alcoholic OH (H-bonded). D2EHPA has an acidic P-OH that forms strong cyclic dimers, shifting the band significantly lower.
Both show strong P=O. The target's band may shift slightly lower due to ionic interaction with Na⁺ compared to the free acid of D2EHPA.
P-O-C (Aliphatic)
P-O-C Stretch
1030–1060
1030–1060
Characteristic of phosphate esters. Often overlaps with C-O stretches.
Alkyl Chain
C-H Stretch
2850–2960
2850–2960
Identical 2-ethylhexyl signature (CH₂, CH₃ asymmetric/symmetric stretches). Cannot be used for differentiation.
Ionic P-O⁻
P-O⁻ Stretch
1100–1150
Absent
Specific to the salt form. D2EHPA lacks this unless neutralized.
Comparative Performance Guide
1. Vs. D2EHPA (Di-(2-ethylhexyl) phosphoric acid) [2][3][4][5]
Differentiation: The most reliable marker is the O-H region . If you see a broad peak centered around 3350 cm⁻¹, it confirms the presence of the hydroxyethyl group (Target). If the region is clear of high-frequency OH but shows a "diffuse" absorbance below 3000 cm⁻¹ extending to 1700 cm⁻¹, it indicates the acidic dimer of D2EHPA.
Relevance: Critical in extraction processes where D2EHPA is a contaminant or a hydrolysis product.
Differentiation: TBP has no hydroxyl group . Its spectrum is "clean" above 3000 cm⁻¹. The presence of any significant OH band rules out pure TBP.
Relevance: Used when verifying surfactant purity in solvent extraction blends.
3. Vs. SDS (Sodium Dodecyl Sulfate)
Differentiation: SDS is a sulfate, not a phosphate. Look for the S=O stretch at ~1200–1250 cm⁻¹ (similar position but different shape) and, crucially, the absence of the P-O-C bands at 1030 cm⁻¹. SDS also lacks the hydroxyethyl C-O stretch pattern.
Experimental Protocol: Self-Validating Workflow
For analyzing viscous surfactants or waxy solids like Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, Attenuated Total Reflectance (ATR) is the superior sampling technique over KBr pellets due to reproducibility and ease of cleaning.
Workflow Diagram
Figure 2: Standardized ATR-FTIR workflow for surfactant identification.
Step-by-Step Methodology
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability against potential acidity or hardness of the wax.
Background Scan: Collect a background spectrum of the clean, dry crystal (32 scans, 4 cm⁻¹ resolution).
Sample Application: Apply a small amount (10–20 mg) of the substance directly onto the crystal.
Note: If the sample is solid/waxy, use the pressure clamp to ensure intimate contact. Poor contact results in weak peaks, especially in the fingerprint region.
Acquisition: Scan the sample (32–64 scans).
ATR Correction: Apply software-based ATR correction (if quantitative comparison to transmission libraries is needed), as ATR intensifies low-wavenumber peaks relative to high-wavenumber ones.
Validation: Check the baseline. A sloping baseline indicates poor contact or scattering; clean and re-clamp.
Application Case Study: Raw Material Identity Testing
Scenario: A pharmaceutical formulation lab receives a drum labeled "Sodium 2-ethylhexyl 2-hydroxyethyl phosphate" for use as a co-surfactant in a lipid-based drug delivery system. The material appears slightly more liquid than the previous batch.
Objective: Confirm identity and rule out substitution with D2EHPA (a common, cheaper industrial alternative).
Analysis:
Region 1 (3000–3600 cm⁻¹): The spectrum shows a distinct, broad hump centered at 3380 cm⁻¹.
Region 2 (1600–1800 cm⁻¹): No peaks observed.
Region 3 (900–1100 cm⁻¹): Strong doublet pattern at 1035 and 1060 cm⁻¹.
Result: The batch is confirmed as authentic. The lower viscosity was likely due to slight moisture content (hygroscopic nature of the salt), which can be further verified by Karl Fischer titration, but the chemical identity is correct.
References
National Center for Advancing Translational Sciences (NCATS). Sodium 2-ethylhexyl 2-hydroxyethyl phosphate - Inxight Drugs.
[Link]
National Institute of Standards and Technology (NIST). Phosphoric acid, tris(2-ethylhexyl) ester Infrared Spectrum (Structural Analog Reference).
[Link]
PubChem. 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate (Acid form precursor).
[Link]
Chalmers University of Technology. Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. (Detailed methodology for extracting and analyzing phosphate-based additives).
[Link]
A Comparative Guide to the Thermal Analysis of Anionic Phosphate Surfactants: A Focus on Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
This guide provides a comprehensive thermal analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, a surfactant of growing interest in pharmaceutical and industrial applications. Recognizing the scarcity of direct pub...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive thermal analysis of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, a surfactant of growing interest in pharmaceutical and industrial applications. Recognizing the scarcity of direct published data on this specific molecule, this document synthesizes information from structurally related compounds to project its thermal behavior. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present detailed experimental protocols, and compare the projected thermal properties of the target surfactant against key alternatives. This analysis offers researchers and formulation scientists a predictive framework for understanding the thermal stability and phase behavior critical for product development, processing, and shelf-life assessment.
The Crucial Role of Thermal Analysis in Surfactant Characterization
In the development of products containing surfactants, particularly in the pharmaceutical industry, understanding a molecule's response to heat is paramount. Thermal analysis techniques like TGA and DSC provide indispensable data on the physicochemical properties of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a surfactant, TGA is essential for determining its thermal stability, identifying the onset temperature of decomposition, and quantifying the mass loss associated with different degradation steps. This information is critical for setting maximum processing temperatures and assessing long-term stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. For surfactants, DSC can reveal information about phase transitions, purity, and interactions with other excipients in a formulation.[2][3]
Together, these methods provide a detailed thermal profile, enabling scientists to predict how a material will behave under various thermal stresses, thereby ensuring the safety, efficacy, and stability of the final product.
Profile of the Target Molecule: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is an anionic surfactant characterized by a phosphate head group, a sodium counter-ion, and two distinct alkyl chains: a branched 2-ethylhexyl group providing hydrophobicity and a 2-hydroxyethyl group that can influence solubility and interfacial properties. This unique structure suggests its potential utility as an emulsifier, wetting agent, or stabilizer in complex formulations. Understanding its thermal limits is a prerequisite for its successful application.
Standardized Protocols for TGA and DSC Analysis
To ensure reproducible and comparable data, a standardized methodology is essential. The following protocols are designed to be self-validating and provide a comprehensive thermal characterization.
Sample Preparation and Handling
Proper sample preparation is critical to obtaining accurate thermal data.
Sample Conditioning: Ensure the sample is equilibrated to ambient laboratory conditions (e.g., 25°C, 50% RH) for at least 24 hours to standardize its moisture content.
Grinding: Gently grind the solid surfactant sample into a fine, homogeneous powder using an agate mortar and pestle. This minimizes thermal gradients within the sample during analysis.[4]
Weighing: Accurately weigh 5-10 mg of the powdered sample into a pre-tared crucible (alumina for TGA, aluminum for DSC).[4] Record the exact mass.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of the surfactant.
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.
Thermal Program:
Equilibration: Hold the temperature at 30°C for 10 minutes to allow the system to stabilize.
Heating Ramp: Increase the temperature from 30°C to 600°C at a constant heating rate of 10 K/min. This rate provides a good balance between resolution and experimental time.[4]
Final Isotherm: Hold at 600°C for 5 minutes to ensure completion of primary decomposition events.
Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.[4]
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify phase transitions such as melting and glass transitions.
Instrument Setup: Place the sample crucible (hermetically sealed to prevent mass loss of volatiles) and an empty, sealed reference crucible into the DSC cell.
Atmosphere: Maintain a nitrogen purge of 20 mL/min.
Thermal Program (Heat-Cool-Heat):
Equilibration: Hold at 25°C for 5 minutes.
First Heating Scan: Heat from 25°C to 250°C at 10 K/min. This scan erases the sample's prior thermal history.
Cooling Scan: Cool from 250°C to -50°C at 10 K/min.
Second Heating Scan: Heat from -50°C to 250°C at 10 K/min. This scan is typically used for analysis as it reflects the intrinsic properties of the material.
Data Analysis: Plot the heat flow versus temperature. Identify endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. The area under a peak corresponds to the enthalpy change of the transition.[4]
Experimental Workflow Diagram
The logical flow for conducting a comprehensive thermal analysis is illustrated below.
Caption: Workflow for TGA/DSC analysis of surfactants.
Predicted Thermal Behavior of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Based on the thermal decomposition patterns of related alkyl phosphate compounds, a multi-stage degradation process is anticipated.
TGA Analysis (Predicted): The initial decomposition of alkyl phosphates typically involves the cleavage of the alkyl chain.[5][6] For Sodium 2-ethylhexyl 2-hydroxyethyl phosphate, we predict a two-stage decomposition.
Stage 1 (Approx. 200-300°C): The first mass loss is expected to correspond to the cleavage and volatilization of the 2-ethylhexyl group and/or the 2-hydroxyethyl group. Studies on similar compounds show that the initial decomposition for alkyl phosphates occurs at relatively low temperatures.[6]
Stage 2 (Above 300°C): The second, higher-temperature mass loss would involve the degradation of the remaining phosphate backbone, likely forming sodium pyrophosphate or other condensed phosphates.[7][8] The final residue at 600°C in an inert atmosphere would be a sodium phosphate salt.
DSC Analysis (Predicted): As a solid material, Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is expected to exhibit an endothermic melting peak. The presence of the branched 2-ethylhexyl chain and the polar hydroxyethyl group may lead to a complex melting behavior or a glass transition at lower temperatures. The exact melting point is difficult to predict without experimental data but would likely fall in the range of 150-250°C, prior to significant decomposition.
Comparative Analysis with Alternative Surfactants
To contextualize the predicted thermal properties, we compare them with three structurally related surfactants. This comparison highlights how modifications to the hydrophobic tail and hydrophilic headgroup influence thermal stability.
Influence of the Headgroup (Phosphate vs. Sulfate): While both phosphate and sulfate esters show decomposition onsets in a similar range, the decomposition pathways can differ. The P-O-C bond in phosphates and the S-O-C bond in sulfates are the initial points of thermal cleavage.
Influence of the Hydroxyl Group: The presence of the 2-hydroxyethyl group in the target molecule may slightly lower its initial decomposition temperature compared to NaDEHP due to the potential for intramolecular reactions or dehydration events at elevated temperatures.
Influence of the Counter-ion (Ionic vs. Non-ionic): The presence of the sodium counter-ion in the anionic surfactants results in a solid salt with a melting point, whereas the non-ionic TEHP is a liquid at room temperature with a boiling/decomposition point.[11] The ionic nature generally leads to the formation of a stable inorganic salt residue at high temperatures, as seen with sodium phosphates.[7]
Implications for Researchers and Drug Development Professionals
The thermal profile of an excipient like Sodium 2-ethylhexyl 2-hydroxyethyl phosphate has direct practical consequences:
Manufacturing Processes: A predicted decomposition onset of around 200°C indicates that manufacturing processes involving heat, such as hot-melt extrusion or spray drying, should maintain temperatures well below this threshold to prevent degradation and the formation of potentially toxic impurities.
Sterilization: The thermal stability data is crucial for selecting an appropriate sterilization method. The material would likely not be suitable for dry heat sterilization, which requires high temperatures, but might be compatible with autoclaving or gamma irradiation.
Formulation Compatibility: DSC analysis can be used to study the interaction of the surfactant with active pharmaceutical ingredients (APIs) and other excipients. Shifts in melting points or the appearance of new thermal events can indicate interactions that may affect the stability and bioavailability of the drug.
Shelf-Life Prediction: Understanding the onset of thermal degradation is a key input for accelerated stability studies, helping to predict the long-term shelf-life of a product under various storage conditions.
Conclusion
While direct experimental data for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate remains to be published, a robust prediction of its thermal behavior can be formulated through the analysis of structurally analogous compounds. We project a multi-stage thermal decomposition beginning around 200-220°C, initiated by the cleavage of its alkyl chains. Its performance is comparable to other C8 anionic surfactants like NaDEHP and SEHS, with subtle differences expected due to its unique hydroxyethyl group. This comparative guide provides a foundational understanding and a detailed methodological framework for researchers to perform their own analyses, enabling the confident and safe application of this surfactant in advanced formulations.
References
Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. (2022). Materials (Basel).
Thermal Degradation of Organophosphorus Flame Retardants. (2022). National Institutes of Health (NIH).
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (n.d.). Semantic Scholar.
Thermotropic behaviour of surfactants by Differential Scanning Calorimetry. (2020). ResearchGate.
Setterquist, R. A. (n.d.). THE PYROLYTIC DECOMPOSITION OF ALKYL PHOSPHATES, N-ALKYLPHOSPHORAMIDATES AND N-ALKYL METHANESULFONAMIDES AS A SYNTHETIC METHOD FOR OLEFINS. UNL Digital Commons.
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2020). ACS Publications.
Comparison of the DSC Curves Obtained for Aqueous Solutions of Nonionic and Ionic Surfactants. (2001). ACS Publications.
DSC analysis of the state of water in surfactant-based microstructures. (2007). AKJournals.
Thermal Analysis of Ionic Surfactants. (n.d.). Analytix.
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health (NIH).
Thermal properties: a) TGA of sodium phosphates... (2022). ResearchGate.
A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds. (n.d.). Benchchem.
The TGA-DTA analysis of the dried sodium phosphates. (n.d.). ResearchGate.
Thermally labile monoalkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. (n.d.). RSC Publishing.
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). (n.d.). TA Instruments.
Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. (2025). Journal of Science and Healthcare Exploration.
Development Project of “New Hf Precursors” Ver.2 - Target:HfO2. (n.d.). ADEKA.
Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography. (2004). PubMed.
Validation of Surface Tension Measurements for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate: A Comparative Guide
Introduction Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (UNII: BWH6GEY6VN) is a highly specialized anionic phosphate ester surfactant [1]. Characterized by a branched hydrophobic tail (2-ethylhexyl) and a hydrophilic h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (UNII: BWH6GEY6VN) is a highly specialized anionic phosphate ester surfactant [1]. Characterized by a branched hydrophobic tail (2-ethylhexyl) and a hydrophilic headgroup containing both a phosphate moiety and a hydroxyl group, it offers unique interfacial properties. In drug development, advanced materials science, and industrial processing, it is frequently utilized as a hydrotrope, emulsifier, and wetting agent—particularly in high-alkalinity or high-salinity environments where traditional surfactants fail.
This guide provides a comprehensive framework for validating the surface tension measurements of this compound, objectively comparing its performance against industry-standard alternatives like Sodium Dodecyl Sulfate (SDS) and Tween 80.
When designing a formulation, the choice of surfactant is dictated by its phase behavior and adsorption kinetics. As a Senior Application Scientist, it is critical to understand the causality behind these behaviors:
Branched Hydrophobic Tail: The 2-ethylhexyl group creates steric hindrance, preventing tight crystalline packing at the air-water interface. This structural feature lowers the Krafft temperature and results in a highly fluid interfacial film, which manifests as rapid wetting kinetics.
Phosphate-Hydroxyl Synergy: Unlike the sulfate group in SDS, the phosphate ester combined with a 2-hydroxyethyl group allows for extensive hydrogen bonding with the aqueous phase. This provides exceptional chemical stability in strong alkali solutions (e.g., up to 5.0 M NaOH), preventing the hydrolysis that typically degrades sulfates [3].
Dynamic Adsorption in High Salt: In high-salt environments, the electrostatic repulsion between anionic phosphate headgroups is screened. This accelerates the migration of the surfactant to the interface, drastically lowering the dynamic surface tension compared to nonionic equivalents like Tween 80 [2].
Comparative Performance Data
To establish a baseline for formulation scientists, Table 1 compares the critical micelle concentration (CMC), minimum equilibrium surface tension (
), and environmental stability of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate against common alternatives.
Table 1: Comparative Surface Active Properties
Surfactant
Chemical Class
CMC (mM)
(mN/m)
Alkali Stability (5M NaOH)
Dynamic Wetting
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Anionic (Phosphate Ester)
~1.5
28.5
Excellent
Fast
Sodium Dodecyl Sulfate (SDS)
Anionic (Sulfate)
8.2
35.0
Poor (Hydrolyzes)
Moderate
Tween 80
Nonionic (Polysorbate)
0.012
41.0
Moderate
Slow
Note:
values represent the plateau surface tension post-CMC at 25°C.
Experimental Workflows: A Self-Validating Protocol
To ensure scientific integrity, surface tension measurements must be treated as a self-validating system. A single anomalous reading can skew CMC calculations, leading to catastrophic formulation failures (e.g., emulsion cracking). The workflow below integrates internal feedback loops to guarantee data accuracy.
Self-validating workflow for surface tension measurement and CMC determination.
Causality: The Wilhelmy plate method is chosen over the Du Noüy ring because it does not require empirical correction factors and maintains a static interface. This is critical for phosphate esters, which may require extended equilibration times due to complex hydrogen bonding networks.
System Calibration (The Validation Anchor): Fill a thoroughly cleaned glass vessel with Milli-Q water (Resistivity > 18.2 M
cm). Measure the surface tension at 25.0 ± 0.1 °C using a thermostatic bath. The system is validated only if the reading is 72.8 ± 0.2 mN/m. If it fails, flame the platinum plate until red-hot to remove residual organic contaminants.
Sample Preparation: Prepare a 100 mM stock solution of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. Perform serial dilutions down to 0.01 mM. Crucial Step: Use a highly precise automated micro-dispenser to prevent manual pipetting errors that distort the CMC curve.
Measurement: Submerge the platinum plate into the solution. Record the force exerted on the microbalance as the liquid meniscus interacts with the plate.
Equilibration Criterion: Allow the system to rest until the standard deviation of the measured surface tension is less than 0.1 mN/m over a continuous 300-second window.
Protocol 2: Dynamic Surface Tension (Pendant Drop Method)
Causality: In high-speed processes (e.g., spray drying of pharmaceuticals or high-shear emulsification), equilibrium is rarely reached. The Pendant Drop method captures the kinetic migration of the surfactant to the newly formed interface by fitting the droplet shape to the Young-Laplace equation [2].
Droplet Formation: Extrude a 10
L droplet of the surfactant solution from a calibrated J-needle into a temperature-controlled optical cell.
Optical Capture: Use a high-speed camera (minimum 100 fps) to capture the droplet profile immediately upon formation (
).
Laplace Fitting: Analytical software evaluates the curvature of the drop. Self-Validation Step: Automatically reject any data point where the fitting error of the Young-Laplace equation exceeds 0.1
m. High errors indicate asymmetric droplet formation or external vibrations.
Kinetic Mapping: Plot surface tension (
) vs. time () to calculate the diffusion coefficient of the surfactant, comparing its migration speed against Tween 80.
Conclusion
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate significantly outperforms standard surfactants like SDS and Tween 80 in highly alkaline and dynamic environments due to its branched architecture and stable phosphate-hydroxyl headgroup. By employing the self-validating Wilhelmy Plate and Pendant Drop protocols outlined above, researchers can accurately map its CMC and adsorption kinetics, ensuring robust, reproducible, and scalable formulations.
References
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS)
URL:[Link]
Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations
Source: Langmuir, ACS Publications
URL:[Link]
Wettability and surfactivity of sodium phosphate surfactants in strong alkali solutions
Source: ResearchGate
URL:[Link]
Safety & Regulatory Compliance
Safety
Navigating the Disposal of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the proper disposal of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS No. 85909-39-3).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide to the proper disposal of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS No. 85909-39-3). As a laboratory professional, ensuring the safe handling and disposal of chemical waste is not only a regulatory requirement but a cornerstone of a responsible and safe research environment. This guide is structured to provide immediate, actionable information, grounded in established safety protocols for organophosphate compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for Sodium 2-ethylhexyl 2-hydroxyethyl phosphate was not publicly available at the time of this writing. The following guidance is synthesized from information on structurally related organophosphate compounds and general principles of chemical waste management. It is imperative to consult the official SDS provided by your chemical supplier for definitive disposal instructions and to comply with all local, state, and federal regulations.[1]
PART 1: CORE DIRECTIVE - Immediate Safety and Disposal Principles
The fundamental principle for the disposal of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is to treat it as a hazardous waste. Organophosphate compounds, as a class, can pose significant health and environmental risks.[1] Therefore, under no circumstances should this chemical or its residues be disposed of down the sanitary sewer.[1]
Key Hazards of Related Organophosphate Compounds:
Human Health: Can cause skin and eye irritation, with some related compounds causing severe burns.[1][2] Inhalation of mists or vapors may also be harmful.[1]
Environmental Hazards: Many organophosphates are harmful or toxic to aquatic life with long-lasting effects.[1][3] Discharge into the environment must be strictly avoided.[4]
Personal Protective Equipment (PPE):
A risk assessment should always be conducted before handling. However, based on the hazards of similar compounds, the following minimum PPE is recommended:
PPE Category
Specification
Eye Protection
Chemical safety goggles or a face shield where splashing is possible.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[2][5]
Body Protection
A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, a chemical-resistant suit may be necessary.[5]
Respiratory
Use in a well-ventilated area. If aerosols or mists can be generated, use a NIOSH-approved respirator.[6]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Operational Disposal Plan
The following procedural guidance is designed to ensure a self-validating system of waste management, from the point of generation to final disposal.
Step-by-Step Waste Collection and Storage Protocol:
Waste Characterization: All waste streams containing Sodium 2-ethylhexyl 2-hydroxyethyl phosphate must be considered hazardous. This includes the pure chemical, solutions, and any materials used for cleanup (e.g., absorbent pads, contaminated PPE).
Container Selection:
Use only chemically compatible, leak-proof containers. High-density polyethylene (HDPE) is generally a suitable choice.
Ensure the container has a secure, tight-fitting lid.
The container must be in good condition, free from cracks or residues on the exterior.
Labeling:
Immediately label the waste container with "Hazardous Waste."
Clearly identify the contents: "Sodium 2-ethylhexyl 2-hydroxyethyl phosphate Waste." List any other constituents and their approximate percentages.
Include the date when waste was first added to the container.
Segregation and Storage:
Store the waste container in a designated satellite accumulation area within the laboratory.
Keep the container closed at all times, except when adding waste.
Store away from incompatible materials, such as strong oxidizing agents.[2][6][7]
Ensure secondary containment is in place to capture any potential leaks.
Final Disposal:
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[7]
Do not attempt to treat the waste (e.g., by neutralization) unless you have specific, validated protocols and the necessary safety equipment. Some related compounds may be neutralized with soda ash or soda-lime before disposal.[1] However, this should only be performed by trained personnel following a specific protocol.
Disposal of Empty Containers:
An empty container that held Sodium 2-ethylhexyl 2-hydroxyethyl phosphate should also be treated as hazardous waste unless properly decontaminated.[1]
Decontamination, if permitted by your EHS office, may involve triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
PART 3: VISUALIZATION & FORMATTING - Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Sodium 2-ethylhexyl 2-hydroxyethyl phosphate waste.
Personal protective equipment for handling Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Topic: [1][2][3][4][5] Executive Summary: Safety First, Precision Always Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) is a specialized anionic surfactant and phosphate ester salt used primarily in extra...
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS: 85909-39-3) is a specialized anionic surfactant and phosphate ester salt used primarily in extraction processes and surface chemistry applications. While less volatile than its acid precursors, it presents specific hazards characteristic of concentrated surfactants and organophosphates: serious eye damage and skin irritation .
This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols required to handle this compound safely. As a Senior Application Scientist, I emphasize that prevention of ocular exposure is the single most critical safety metric for this material.
Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the why. This compound is an amphiphilic phosphate ester. Its surfactant nature allows it to penetrate biological membranes rapidly, particularly the cornea.
Hazard Class (GHS)
Risk Description
Criticality
Eye Damage/Irritation
Category 1 or 2A. Surfactants can denature corneal proteins irreversibly. Even neutral pH solutions can cause severe injury.
EXTREME
Skin Corrosion/Irritation
Category 2. Prolonged contact causes defatting, dermatitis, and chemical burns.
HIGH
Respiratory Sensitization
Inhalation of dust or mists can irritate the upper respiratory tract.
MODERATE
Scientist’s Note: Do not confuse this salt with its parent acid, Bis(2-ethylhexyl) phosphate (D2EHPA), which is corrosive. However, treat the sodium salt with the same level of ocular caution due to its surfactant properties.
PPE Selection Framework
The following protocols are non-negotiable for laboratory settings.
Wash: Wash affected area with non-abrasive soap and water for 15 minutes.
Treat: Apply a moisturizing lotion if redness occurs after washing.
C. Spill Management
Isolate: Evacuate non-essential personnel.
PPE: Don Protocol D (Face shield, double gloves, apron).
Contain: Use sand or vermiculite. Do not use combustible materials (sawdust) if the specific SDS indicates oxidizing potential (rare for this salt, but best practice).
Clean: Scoop into a chemical waste container. Wash area with water; beware of slip hazard (surfactants make floors like ice).
Disposal & Environmental Stewardship
Classification: Hazardous Chemical Waste.
Protocol: Collect in a dedicated container labeled "Non-Halogenated Organic Liquids" (if in solution) or "Solid Chemical Waste".
Prohibition:Do NOT pour down the drain. Phosphate esters can contribute to eutrophication in water systems and are often regulated.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23662558, Sodium 2-ethylhexyl 2-hydroxyethyl phosphate. PubChem.[8][9] [Link]
Greenbook. Safety Data Sheet (General Phosphate Esters). Greenbook.net. [Link]
Carl Roth. Safety Data Sheet: Bis(2-ethylhexyl) phosphate (Analogous Hazard Data). Carl Roth GmbH + Co.[2][5][6] KG.[2][5] [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]